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  • Product: Ethyl 3-chlorothiophene-2-carboxylate
  • CAS: 153562-66-4

Core Science & Biosynthesis

Foundational

Ethyl 3-chlorothiophene-2-carboxylate: Technical Guide to Synthesis & Application

Executive Summary Ethyl 3-chlorothiophene-2-carboxylate (CAS: 153562-66-4) is a specialized heterocyclic building block critical to modern medicinal chemistry. Distinguished by its orthogonal reactivity—combining an elec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-chlorothiophene-2-carboxylate (CAS: 153562-66-4) is a specialized heterocyclic building block critical to modern medicinal chemistry. Distinguished by its orthogonal reactivity—combining an electrophilic ester at C2 and a modifiable chloride at C3—it serves as a linchpin scaffold for synthesizing biaryl systems, kinase inhibitors, and antithrombotic agents. This guide provides a rigorous technical analysis of its synthesis, reactivity profiles, and application in drug development.

Part 1: Chemical Identity & Physical Properties[1][2][3]

PropertySpecification
CAS Number 153562-66-4
Synonyms Ethyl 3-chloro-2-thiophenecarboxylate; 3-Chloro-2-thiophenecarboxylic acid ethyl ester
Molecular Formula C₇H₇ClO₂S
Molecular Weight 190.65 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point ~110–115 °C at 1.5 mmHg (predicted)
Solubility Soluble in DCM, THF, EtOAc, Toluene; Insoluble in water
SMILES CCOC(=O)C1=C(Cl)C=CS1
InChI Key VSRVNHPIXCUMIA-UHFFFAOYSA-N (Analogous)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of Ethyl 3-chlorothiophene-2-carboxylate is non-trivial due to the directing effects on the thiophene ring. Direct chlorination of ethyl 2-thiophenecarboxylate typically yields the 4-chloro or 5-chloro isomers due to electronic directing effects. Therefore, regioselective lithiation or stepwise esterification are the field-proven methods.

Method A: Regioselective Lithiation-Trapping (High Precision)

This method utilizes the inductive effect of the chlorine atom in 3-chlorothiophene to direct lithiation to the C2 position, followed by trapping with ethyl chloroformate.

Reagents: 3-Chlorothiophene, LDA (Lithium Diisopropylamide) or n-BuLi, Ethyl Chloroformate, anhydrous THF.

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon atmosphere. Charge with 3-chlorothiophene (1.0 eq) and anhydrous THF (0.5 M concentration).

  • Lithiation: Cool the solution to -78 °C . Slowly add LDA (1.1 eq) dropwise over 30 minutes.

    • Scientist's Note: The C2 proton is the most acidic (pKa ~30) due to the adjacent sulfur and inductive withdrawal from chlorine. However, temperature control is critical to prevent "halogen dance" (migration of the lithium/halogen).

  • Trapping: Stir at -78 °C for 1 hour. Add Ethyl Chloroformate (1.2 eq) dropwise.

  • Workup: Allow to warm to room temperature. Quench with saturated NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Method B: Acid Esterification (Scalable)

Starting from commercially available 3-chlorothiophene-2-carboxylic acid (CAS 59337-89-2).

Protocol:

  • Dissolve 3-chlorothiophene-2-carboxylic acid (1.0 eq) in absolute Ethanol (10 vol).

  • Add catalytic H₂SO₄ (0.1 eq) or Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.

  • Reflux for 4–6 hours. Monitor by TLC (Acid disappears).

  • Concentrate ethanol, neutralize with NaHCO₃, and extract into DCM.

Synthesis Workflow Diagram

Synthesis Start1 3-Chlorothiophene Step1 Lithiation (LDA, -78°C) [C2-Li Intermediate] Start1->Step1 Regioselective Deprotonation Trap Ethyl Chloroformate (Trapping) Step1->Trap Product Ethyl 3-chlorothiophene- 2-carboxylate Trap->Product Electrophilic Trap Start2 3-Chlorothiophene- 2-carboxylic Acid Step2 Ethanol / H2SO4 (Fischer Esterification) Start2->Step2 Acid Catalysis Step2->Product Dehydration

Figure 1: Dual synthetic pathways ensuring regiochemical fidelity.

Part 3: Reactivity & Functionalization

This compound is a "linchpin" scaffold because it offers two distinct reaction vectors that can be actuated independently.

The C3-Chloride Vector (Suzuki-Miyaura Coupling)

The chloride at C3 is activated by the electron-withdrawing ester at C2, making it susceptible to Palladium-catalyzed cross-coupling.

  • Catalyst System: Pd(OAc)₂ / S-Phos or Pd(PPh₃)₄.

  • Conditions: K₃PO₄, Toluene/Water, 90 °C.

  • Outcome: Formation of 3-arylthiophene-2-carboxylates. This is crucial for building biaryl cores found in kinase inhibitors.

The C2-Ester Vector (Nucleophilic Acyl Substitution)

The ester serves as a gateway to amides (via aminolysis) or acids (via hydrolysis).

  • Amidation: Direct reaction with amines using AlMe₃ (Weinreb amidation conditions) or hydrolysis followed by HATU coupling.

  • Application: Creating the "hinge-binding" motif in kinase inhibitors.

Reactivity Flowchart

Reactivity Core Ethyl 3-chlorothiophene- 2-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C-Cl Activation Hydrolysis LiOH / THF / H2O Core->Hydrolysis Saponification Amide Amine (R-NH2) AlMe3 or HATU Core->Amide Direct Aminolysis Biaryl 3-Arylthiophene- 2-carboxylate Suzuki->Biaryl Acid 3-Chlorothiophene- 2-carboxylic Acid Hydrolysis->Acid Acid->Amide Drug Thiophene Carboxamide (Kinase Inhibitor Core) Amide->Drug

Figure 2: Orthogonal functionalization pathways for library generation.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 3-chlorothiophene-2-amide motif is a bioisostere for the phenylamide group. The sulfur atom in the thiophene ring alters the lipophilicity (LogP) and metabolic stability compared to phenyl analogs.

  • Mechanism:[1][2][3][4] The carbonyl oxygen of the amide often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

  • Example: Derivatives are explored as inhibitors of Factor Xa (antithrombotics) and bacterial enzymes like MurD/MurE (antibacterials) [1].

Bioisosteric Replacement

Replacing a benzene ring with a thiophene ring (specifically the 2,3-substitution pattern) often improves potency due to:

  • Angle Compression: The C-S-C bond angle (~92°) is smaller than the C-C-C angle in benzene (120°), altering the vector of substituents.

  • Electronic Effects: The chlorine atom provides a "sigma-hole" and steric bulk that can lock the conformation of the molecule, improving binding affinity.

Part 5: Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive (ester hydrolysis risk).

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

  • Preparation of 3-chlorothiophene-2-carboxylic acid : PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved from [Link]

  • Suzuki Coupling Applications : Arabian Journal of Chemistry. (2020). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Retrieved from [Link]

  • Organolithium Protocols : Organic Syntheses. (2008). Safe Handling of Organolithium Reagents. Retrieved from [Link]

  • Compound Data : PubChem. (2025).[5][6] 3-Chlorothiophene-2-carboxylic acid (Parent Acid Data).[5][2][7][8] Retrieved from [Link]

Sources

Exploratory

difference between Ethyl 3-chlorothiophene-2-carboxylate and 3-bromothiophene analogs

This guide provides a technical comparison between Ethyl 3-chlorothiophene-2-carboxylate and its 3-bromo analog , focusing on their divergent reactivity profiles, synthesis pathways, and strategic applications in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Ethyl 3-chlorothiophene-2-carboxylate and its 3-bromo analog , focusing on their divergent reactivity profiles, synthesis pathways, and strategic applications in medicinal chemistry.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the optimization of thiophene-based scaffolds, the choice between a 3-chloro and 3-bromo substituent at the 2-carboxylate position is rarely arbitrary. It represents a strategic trade-off between reactivity (bromo) and stability/cost (chloro) .

  • Ethyl 3-bromothiophene-2-carboxylate is the superior candidate for early-stage lead generation. Its facile oxidative addition to Pd(0) and rapid lithium-halogen exchange allow for the rapid generation of diverse libraries.

  • Ethyl 3-chlorothiophene-2-carboxylate is the preferred scaffold for process scaling. It offers lower molecular weight, higher atom economy, and sufficient stability to survive earlier synthetic steps, serving as a "latent" handle for late-stage functionalization using specialized ligands.

Chemical Identity & Physical Properties[1][2]

FeatureEthyl 3-chlorothiophene-2-carboxylateEthyl 3-bromothiophene-2-carboxylate
CAS Registry 5751-82-6 (General Ref)632325-50-9
Molecular Weight ~190.65 g/mol ~235.10 g/mol
C-X Bond Energy ~95 kcal/mol (Stronger)~81 kcal/mol (Weaker)
Boiling Point ~100-102 °C (at reduced pressure)~110-115 °C (at reduced pressure)
Primary Utility Process intermediate, C-H activation blockerLibrary generation, Li-halogen exchange precursor
Key Hazard Lachrymator (Stench), Skin IrritantSkin Irritant, Eye Damage

Synthesis Pathways

Both analogs are typically accessed via the Gewald Reaction followed by a Sandmeyer-type transformation . This modular approach allows for the parallel synthesis of both halides from a common amino-thiophene precursor.

Common Precursor Synthesis (Gewald)

The reaction of ethyl cyanoacetate with sulfur and an aldehyde/ketone (or equivalents) yields Ethyl 3-aminothiophene-2-carboxylate .

Divergent Halogenation (Sandmeyer)

The amino group is converted to the diazonium salt and displaced by the respective halide.

SynthesisPath Precursor Ethyl 3-aminothiophene- 2-carboxylate Diazonium Diazonium Intermediate [R-N2]+ Precursor->Diazonium NaNO2, Acid (0-5 °C) Chloro Ethyl 3-chlorothiophene- 2-carboxylate Diazonium->Chloro CuCl / HCl (Sandmeyer-Cl) Bromo Ethyl 3-bromothiophene- 2-carboxylate Diazonium->Bromo CuBr / HBr (Sandmeyer-Br)

Figure 1: Divergent synthesis of chloro and bromo analogs via the Sandmeyer reaction.

Reactivity Profile: The Core Divergence

The selection of the halogen dictates the available synthetic vectors. The 3-bromo analog opens the door to anionic chemistry (Li-exchange), while the 3-chloro analog is restricted primarily to transition-metal catalysis.

Lithium-Halogen Exchange (The "Killer App" for Bromo)

This is the most significant differentiator.

  • 3-Bromo: Undergoes rapid Li-halogen exchange with n-BuLi or i-PrMgCl at -78 °C. This generates a nucleophilic 3-lithio-thiophene species that can be trapped with electrophiles (aldehydes, ketones, CO2).

  • 3-Chloro: Generally inert to Li-exchange under standard conditions. Attempting to force this reaction often leads to deprotonation at C5 (ortho-lithiation) rather than exchange, or decomposition.

Critical Warning: The Halogen Dance When performing Li-exchange on the 3-bromo analog, temperature control is paramount (-78 °C). If the reaction warms up before quenching, the lithiated species can undergo base-catalyzed halogen migration ("Halogen Dance") , shifting the lithium to the thermodynamically more stable C5 position and scrambling the regiochemistry.

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
  • Oxidative Addition: The rate of oxidative addition of Pd(0) into the C-Br bond is significantly faster than C-Cl.

  • Ligand Requirements:

    • Bromo: Works with standard phosphines (PPh3, dppf) and mild bases.

    • Chloro: Requires electron-rich, bulky ligands (e.g., SPhos, XPhos, Buchwald precatalysts) to facilitate oxidative addition.

C-H Activation (Direct Arylation)

Both scaffolds allow for C5-selective functionalization . The ester group at C2 acts as a blocking group and a directing group.

  • Mechanism: Carboxylate-assisted Concerted Metalation-Deprotonation (CMD).

  • Selectivity: The C5 position is the most electron-rich remaining spot. The 3-chloro substituent is robust enough to survive C5-arylation conditions, allowing for sequential functionalization (C5 first, then C3).

Reactivity Bromo 3-Bromo Analog (High Reactivity) LiExchange Li-Halogen Exchange (-78°C, n-BuLi) Bromo->LiExchange Fast PdCoupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) Bromo->PdCoupling Standard Ligands CHActivation C5 Direct Arylation (Pd(OAc)2, CMD) Bromo->CHActivation Possible (Risk of Br loss) Chloro 3-Chloro Analog (High Stability) Chloro->PdCoupling Specialized Ligands (e.g., XPhos) Chloro->CHActivation Excellent (Cl survives) Nucleophile 3-Lithio Species (Nucleophile) LiExchange->Nucleophile Biaryl 3-Aryl Thiophene PdCoupling->Biaryl C5Product 5-Substituted-3-Halo Thiophene CHActivation->C5Product

Figure 2: Reactivity divergence. Note the unique access to nucleophilic chemistry via the bromo analog.

Experimental Protocols

Protocol A: Selective Lithium-Halogen Exchange (3-Bromo specific)

This protocol generates a 3-formyl derivative, a common intermediate.

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Dissolution: Add Ethyl 3-bromothiophene-2-carboxylate (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78 °C (Dry ice/acetone bath). Crucial: Wait 15 mins to ensure thermal equilibrium.

  • Exchange: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Observation: A color change (often yellow to dark orange) indicates anion formation.

    • Timing: Stir for exactly 30 minutes at -78 °C. Do not warm.

  • Quench: Add anhydrous DMF (3.0 equiv) dropwise.

  • Warming: Allow the mixture to warm to 0 °C over 1 hour.

  • Workup: Quench with sat. NH4Cl, extract with EtOAc, and dry over MgSO4.

Protocol B: Suzuki-Miyaura Coupling (Comparative Conditions)
ParameterCondition for 3-Bromo Condition for 3-Chloro
Catalyst Pd(PPh3)4 (5 mol%)Pd2(dba)3 / XPhos (2-5 mol%)
Base Na2CO3 (2.0 equiv)K3PO4 (3.0 equiv)
Solvent DME / Water (3:1)1,4-Dioxane / Water (4:1)
Temperature 80 °C100-110 °C
Time 4-6 Hours12-18 Hours

Strategic Applications in Drug Discovery

Case Study: Sequential Functionalization

If your target molecule requires substituents at both C3 and C5:

  • Start with Ethyl 3-chlorothiophene-2-carboxylate.

  • Step 1: Perform C5-direct arylation (Pd-catalyzed C-H activation). The C-Cl bond is stable enough to survive this step, whereas C-Br might compete or undergo oxidative addition.

  • Step 2: Perform Buchwald-Hartwig amination or Suzuki coupling at C3 using the chloro handle with an advanced catalyst (e.g., Pd-PEPPSI or BrettPhos).

Bioisosterism & Metabolic Stability

While the chloro group is often a metabolic "soft spot" compared to fluoro, it is generally more metabolically stable than bromo. In final drug candidates, the 3-chloro analog is often preferred to reduce molecular weight and avoid the potential toxicity associated with bromide release or reactive metabolite formation.

References

  • Sandmeyer Reaction on Thiophenes: Beilstein J. Org.[1] Chem.2013 , 9, 2660–2668. Link

  • Lithium-Halogen Exchange Selectivity: J. Org. Chem.2007 , 72, 2647–2650. Link

  • Halogen Dance Mechanism: Chem. Rev.2008 , 108, 288–325. Link

  • Pd-Catalyzed C-H Activation of Thiophenes: Chem. Sci.2011 , 2, 27–50. Link

  • Comparative Cross-Coupling Reactivity: J. Am. Chem. Soc.2007 , 129, 3358–3366. Link

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling reactions using Ethyl 3-chlorothiophene-2-carboxylate

An Application Guide to Suzuki-Miyaura Coupling Reactions Using Ethyl 3-chlorothiophene-2-carboxylate Introduction: The Strategic Value of Functionalized Thiophenes Thiophene-containing molecules are privileged scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions Using Ethyl 3-chlorothiophene-2-carboxylate

Introduction: The Strategic Value of Functionalized Thiophenes

Thiophene-containing molecules are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them highly sought-after building blocks. Ethyl 3-chlorothiophene-2-carboxylate, in particular, represents a versatile and economically advantageous starting material. The presence of the chloro-substituent, while presenting a higher activation barrier compared to its bromo- or iodo-counterparts, offers a cost-effective entry point for diversification.[1] The electron-withdrawing ester group at the 2-position can facilitate the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions.[1]

The Suzuki-Miyaura reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation, prized for its operational simplicity, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][3] This guide provides a detailed examination of the application of Suzuki-Miyaura coupling to Ethyl 3-chlorothiophene-2-carboxylate, offering mechanistic insights, a comprehensive experimental protocol, and optimization strategies for researchers in drug development and materials science.

Mechanistic Underpinnings: A Scientist's Perspective

A successful Suzuki-Miyaura coupling hinges on a fundamental understanding of its catalytic cycle. This is not merely an academic exercise; it is the foundation for rational troubleshooting and optimization. The process is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition : This is often the rate-determining step, especially for less reactive aryl chlorides.[7][8] A low-valent Palladium(0) complex, typically coordinated to phosphine ligands, inserts into the carbon-chlorine bond of the thiophene substrate. This transforms the palladium center from the Pd(0) to the Pd(II) oxidation state.[4] The choice of ligand is paramount here; electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the reaction with challenging chloro-substrates by increasing the electron density on the palladium center, thereby facilitating its insertion into the C-Cl bond.[7][9][10][11]

  • Transmetalation : In this step, the organic moiety from the organoboron species is transferred to the Pd(II) complex. This process is critically dependent on the presence of a base.[5][6] The base activates the boronic acid, converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium center, displacing the halide.[5][12][13] The choice of base—commonly carbonates, phosphates, or hydroxides—can significantly influence reaction rates and yields.[5]

  • Reductive Elimination : This is the final, product-forming step. The two organic groups (the thiophene and the newly transferred aryl group) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[4][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents cluster_product Product Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_A Ar¹-Pd(II)(X)L₂ OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation Ar²-B(OH)₂ + Base PdII_B Ar¹-Pd(II)(Ar²)L₂ Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar¹-Ar² Product Ethyl 3-arylthiophene-2-carboxylate (Ar¹-Ar²) RedElim->Product Thiophene Ethyl 3-chlorothiophene-2-carboxylate (Ar¹-X) Thiophene->OxAdd Boronic Arylboronic Acid (Ar²-B(OH)₂) Boronic->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Comprehensive Experimental Protocol

This section provides a robust, step-by-step methodology for the Suzuki-Miyaura coupling of Ethyl 3-chlorothiophene-2-carboxylate with a representative arylboronic acid.

Materials and Equipment

  • Substrate: Ethyl 3-chlorothiophene-2-carboxylate

  • Coupling Partner: Phenylboronic acid (or other desired arylboronic acid)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), finely ground

  • Solvents: Anhydrous 1,4-Dioxane and deionized water

  • Equipment: Schlenk flask or oven-dried reaction vial with a septum cap, magnetic stirrer and stir bars, heating mantle or oil bath, inert atmosphere setup (Nitrogen or Argon), standard laboratory glassware for workup, silica gel for column chromatography.

Step-by-Step Procedure

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add Ethyl 3-chlorothiophene-2-carboxylate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%).[1]

    • Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the limiting halide substrate. The base must be present in stoichiometric excess to drive the transmetalation step effectively.[5][13] Catalyst loading is kept low to minimize cost and residual metal in the final product.

  • Inert Atmosphere Purge:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Causality Note: This degassing procedure is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the unwanted homocoupling of the boronic acid.[7]

  • Solvent Addition:

    • Under a positive pressure of inert gas, add the anhydrous solvent system (e.g., 1,4-Dioxane/H₂O, typically in a 4:1 to 5:1 ratio, 0.1-0.2 M concentration relative to the substrate) via syringe.[1]

    • Causality Note: A mixed solvent system is often beneficial. The organic solvent (e.g., dioxane, THF, toluene) solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[7][14][15]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath or heating mantle set to 90-110 °C.

    • Stir the reaction mixture vigorously for the required duration (typically 12-24 hours).

    • Causality Note: Higher temperatures are generally required for aryl chlorides to overcome the energy barrier of oxidative addition.[8] Vigorous stirring is necessary to ensure proper mixing in the biphasic system.

  • Reaction Monitoring:

    • Periodically, a small aliquot can be withdrawn via syringe and analyzed by Thin-Layer Chromatography (TLC) or GC-MS to monitor the consumption of the starting material.[1]

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Optimization and Troubleshooting

Achieving high yields with chloro-thiophenes requires careful optimization. The following table summarizes key parameters and provides guidance for troubleshooting common issues.

ParameterTypical ConditionsOptimization & Troubleshooting Considerations
Catalyst/Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand (2-5 mol%)Low/No Reactivity: Switch to a more active catalyst system with electron-rich, bulky ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands, which are known to be effective for aryl chlorides.[10][16]
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.)Low Yield: Cesium carbonate (Cs₂CO₃) is a stronger base and can sometimes improve yields. Potassium phosphate (K₃PO₄) is often a good general choice.[5][17] Dehalogenation: If significant dehalogenation (replacement of Cl with H) is observed, try a milder base like K₂CO₃.[8]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O (4:1 or 5:1)The choice of solvent can influence reaction rates and selectivity.[18] Aprotic polar solvents like DMF or acetonitrile can sometimes alter the reaction pathway.[19] Ensure solvents are high quality and free of contaminants that could poison the catalyst.[14][20]
Temperature 90-110 °CAryl chlorides generally require higher temperatures than bromides or iodides.[8] If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be mindful of potential substrate or product decomposition.
Boronic Acid Quality 1.2-1.5 equivalentsBoronic acids can degrade over time or undergo homocoupling.[7] Use high-purity reagents. If protodeboronation is an issue, consider using the corresponding boronate ester (e.g., pinacol ester).

Conclusion

The Suzuki-Miyaura coupling of Ethyl 3-chlorothiophene-2-carboxylate is a powerful and adaptable method for synthesizing a diverse array of 3-arylthiophene derivatives. Success with this cost-effective but less reactive substrate is predicated on a logical approach to reaction design, grounded in a solid understanding of the catalytic mechanism. Careful selection of an appropriate palladium catalyst, ligand, base, and solvent system, combined with meticulous experimental technique—particularly the maintenance of an inert atmosphere—will enable researchers to reliably access these valuable chemical entities for applications spanning from drug discovery to materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Maseras, F., & Pérez-Rodríguez, M. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(24), 8682–8683. [Link]

  • Leão, R. A. C., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega, 6(42), 28215–28223. [Link]

  • de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. [Link]

  • Tuttle, J. B., et al. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Poater, A., et al. (2021). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. University of Girona. [Link]

  • Raza, A., et al. (2018). Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials. MDPI. [Link]

  • Vechorkin, O., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Mohamed, A. A., et al. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Al-Masri, A. A., et al. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. [Link]

  • Noreen, M., et al. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Frontiers. [Link]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

  • Guram, A. S., et al. (2006, April 1). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

Sources

Application

procedure for reduction of Ethyl 3-chlorothiophene-2-carboxylate to alcohol

An Application Note for the Synthesis of (3-chlorothiophen-2-yl)methanol Topic: Procedure for the Reduction of Ethyl 3-chlorothiophene-2-carboxylate to (3-chlorothiophen-2-yl)methanol Audience: Researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of (3-chlorothiophen-2-yl)methanol

Topic: Procedure for the Reduction of Ethyl 3-chlorothiophene-2-carboxylate to (3-chlorothiophen-2-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Synthesizing a Key Heterocyclic Building Block

(3-chlorothiophen-2-yl)methanol is a valuable heterocyclic building block in the synthesis of pharmaceuticals and advanced materials. Its substituted thiophene core is a common motif in various biologically active compounds. The primary synthetic route to this alcohol involves the chemoselective reduction of its corresponding ester, ethyl 3-chlorothiophene-2-carboxylate.

This application note provides a detailed protocol for this transformation. The central challenge lies in achieving complete reduction of the ester functional group to a primary alcohol while preserving the integrity of the chloro-substituent on the sensitive thiophene ring. We will explore the selection of an appropriate reducing agent, delve into the reaction mechanism, and present a robust, step-by-step protocol optimized for safety, yield, and purity.

Strategic Selection of the Reducing Agent

The conversion of an ester to a primary alcohol requires a potent hydride donor. Several reagents are available, but their reactivity and selectivity vary significantly.

  • Sodium Borohydride (NaBH₄): This is a mild reducing agent, generally effective for reducing aldehydes and ketones.[1][2] Under normal conditions, it is not reactive enough to reduce esters, which makes it unsuitable for this primary transformation but highlights its utility in chemoselective reductions where an ester must be preserved.[1][3]

  • Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a powerful and sterically hindered reducing agent.[4][5] Its most common application is the partial reduction of esters to aldehydes at low temperatures (e.g., -78 °C).[6][7] While using excess DIBAL-H at higher temperatures can yield the alcohol, it offers less straightforward control for complete reduction compared to other agents. The careful control of reaction conditions is critical to avoid stopping at the aldehyde stage.[5][8]

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): This is a very strong and highly reactive reducing agent capable of reducing a wide range of carbonyl compounds, including esters and carboxylic acids, to their corresponding primary alcohols.[9][10][11] Its high reactivity makes it the ideal choice for this transformation, as it ensures a complete and rapid conversion.[12] The C-Cl bond on the aromatic thiophene ring is generally stable under these conditions. However, the extreme reactivity of LiAlH₄, especially with water and protic solvents, necessitates stringent safety protocols and anhydrous reaction conditions.[9][12]

Reaction Mechanism: From Ester to Alcohol

The reduction of an ester with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride (H⁻) ions.

  • First Hydride Addition: A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, forming a tetrahedral intermediate.

  • Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond and expelling the ethoxide (-OEt) as a leaving group. This results in the formation of an intermediate aldehyde.

  • Second Hydride Addition: The newly formed aldehyde is more reactive than the starting ester. It is immediately and rapidly attacked by a second hydride ion, leading to a new tetrahedral alkoxide intermediate.

  • Protonation (Workup): The reaction is quenched with a protic source (typically water followed by acid). This protonates the aluminum alkoxide intermediate to yield the final primary alcohol product, (3-chlorothiophen-2-yl)methanol.

LiAlH4_Ester_Reduction Figure 1: Mechanism of LiAlH4 Ester Reduction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ester Ethyl 3-chlorothiophene-2-carboxylate Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 1. Hydride Attack LiAlH4 LiAlH4 Aldehyde Intermediate Aldehyde Tetrahedral1->Aldehyde 2. Expulsion of Ethoxide Alkoxide Aluminum Alkoxide Aldehyde->Alkoxide 3. Second Hydride Attack Alcohol (3-chlorothiophen-2-yl)methanol Alkoxide->Alcohol 4. Aqueous Workup

Caption: Figure 1: Mechanism of LiAlH4 Ester Reduction

Experimental Protocol: LiAlH₄ Reduction

This protocol details the procedure for the reduction of ethyl 3-chlorothiophene-2-carboxylate on a laboratory scale.

Safety Precautions:

  • Lithium Aluminum Hydride is a pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. [9][12] All handling must be performed in a certified fume hood under an inert atmosphere (dry nitrogen or argon).

  • Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.

  • Ensure all glassware is oven-dried or flame-dried immediately before use to remove any traces of moisture.

  • Have a Class D fire extinguisher (for combustible metals) readily available.

Materials & Equipment
CategoryItem
Reagents Ethyl 3-chlorothiophene-2-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Ethyl acetate, Deionized water, 15% w/v Sodium hydroxide solution, Anhydrous sodium sulfate (Na₂SO₄), Diethyl ether, Hexanes, Silica gel
Glassware Round-bottom flasks (three-neck), Reflux condenser, Pressure-equalizing dropping funnel, Glass stopper, Magnetic stir bars, Beakers, Erlenmeyer flasks, Separatory funnel, Buchner funnel and flask
Equipment Magnetic stir plate, Inert gas line (N₂ or Ar) with bubbler, Ice-water bath, Rotary evaporator, Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. The top of the condenser should be fitted with a gas inlet connected to an inert gas line and a bubbler.

    • Purge the entire system with dry nitrogen or argon for at least 15 minutes. Maintain a slight positive pressure of inert gas throughout the reaction.

  • Reagent Preparation:

    • In the reaction flask, carefully weigh and add Lithium Aluminum Hydride (1.1 eq). Suspend the LiAlH₄ in anhydrous THF (50 mL).

    • Cool the suspension to 0 °C using an ice-water bath.

    • In a separate dry flask, dissolve Ethyl 3-chlorothiophene-2-carboxylate (1.0 eq) in anhydrous THF (25 mL).

    • Transfer the ester solution to the dropping funnel.

  • Reaction Execution:

    • Begin vigorous stirring of the LiAlH₄ suspension.

    • Add the ester solution dropwise from the dropping funnel to the LiAlH₄ suspension over a period of 30-45 minutes. Maintain the internal temperature below 10 °C. An exothermic reaction will be observed.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting material spot (ester) and the appearance of a new, more polar spot (alcohol) indicates reaction completion.

  • Workup (Quenching):

    • CRITICAL STEP: Cool the reaction mixture back down to 0 °C in an ice-water bath. The following quenching procedure (Fieser workup) must be performed slowly and cautiously to control the evolution of hydrogen gas.

    • For every X g of LiAlH₄ used, add the following reagents sequentially and dropwise with vigorous stirring:

      • X mL of deionized water.

      • X mL of 15% aqueous NaOH solution.

      • 3X mL of deionized water.

    • After the additions are complete, remove the ice bath and stir the resulting granular white precipitate for 30 minutes.

  • Isolation and Purification:

    • Filter the slurry through a pad of Celite or glass wool in a Buchner funnel to remove the aluminum salts.

    • Rinse the precipitate thoroughly with additional THF or diethyl ether.

    • Combine the filtrate and the washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient eluent system (e.g., starting with hexanes and gradually increasing the proportion of ethyl acetate) to afford the pure (3-chlorothiophen-2-yl)methanol.

Data Summary
ParameterValue / Condition
SubstrateEthyl 3-chlorothiophene-2-carboxylate
ReagentLithium Aluminum Hydride (LiAlH₄)
Stoichiometry~1.1 equivalents of LiAlH₄ per equivalent of ester
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0 °C for addition, then room temperature
Reaction Time2-3 hours
WorkupFieser Method (H₂O, NaOH, H₂O)
PurificationFlash Column Chromatography (Silica Gel)
Expected Yield85-95%

Workflow Visualization

Reduction_Workflow Figure 2: Experimental Workflow Setup 1. Assemble & Purge Dry Glassware (N2/Ar) Reagents 2. Prepare LiAlH4 Suspension and Ester Solution in THF Setup->Reagents Addition 3. Add Ester Solution to LiAlH4 at 0 °C Reagents->Addition React 4. Stir at Room Temp (Monitor by TLC) Addition->React Quench 5. Cautious Quench (0 °C) (Fieser Workup) React->Quench Filter 6. Filter Aluminum Salts Quench->Filter Extract 7. Extraction & Wash Filter->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify Product Pure (3-chlorothiophen-2-yl)methanol Purify->Product

Sources

Method

Application Note: Precision Purification of Ethyl 3-chlorothiophene-2-carboxylate

Executive Summary & Chemical Context[1][2][3][4][5] Ethyl 3-chlorothiophene-2-carboxylate is a critical heterocyclic scaffold, frequently utilized as a building block in the synthesis of antithrombotic agents (e.g., Fact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Ethyl 3-chlorothiophene-2-carboxylate is a critical heterocyclic scaffold, frequently utilized as a building block in the synthesis of antithrombotic agents (e.g., Factor Xa inhibitors) and agrochemicals.

While the free acid (3-chlorothiophene-2-carboxylic acid) is a stable solid with a high melting point (186–190°C), the ethyl ester derivative presents a unique purification challenge. Due to the disruption of hydrogen bonding by esterification and the lipophilic nature of the chloro-substituent, this molecule often exists as a low-melting solid (MP ~40–50°C) or a semi-solid oil at room temperature.

This physical characteristic renders standard high-temperature recrystallization risky, as the compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing. This guide provides specialized protocols to overcome thermodynamic instability and achieve high-purity crystalline solids.

Solubility Profile & Solvent Logic

The 3-chloro substituent introduces significant lipophilicity to the thiophene ring, altering the solubility profile compared to the non-halogenated analog.

Solvent ClassRepresentative SolventSolubility BehaviorSuitability
Non-Polar Hexanes / HeptaneModerate to HighExcellent Anti-Solvent. High solubility at boiling; low at -20°C.
Polar Aprotic Ethyl Acetate (EtOAc)Very HighPrimary Solvent. Too powerful on its own; requires an anti-solvent.
Polar Aprotic Dichloromethane (DCM)Very HighNot Recommended. Boiling point is too low; high solubility prevents yield recovery.
Polar Protic Ethanol / MethanolHigh (Hot) / Mod (Cold)Good Alternative. Requires water as an anti-solvent. Risk of transesterification if heated too long.
Polar Protic WaterInsolubleStrict Anti-Solvent.
The "Oiling Out" Phenomenon

Because the melting point of the target is likely


, heating a solvent system above this temperature can cause the compound to melt before it dissolves. Upon cooling, it separates as an oil droplet (supercooled liquid) rather than a crystal.
  • Solution: We utilize a Binary Solvent System (Solvent/Anti-Solvent) where the dissolution temperature is kept below the melting point of the solid where possible, or we rely on slow cooling of a homogeneous mixture to induce nucleation.

Decision Logic for Solvent Selection

The following decision tree illustrates the logic for selecting the optimal purification path based on the crude material's state.

SolventSelection Start Crude Ethyl 3-chlorothiophene-2-carboxylate StateCheck Physical State at 25°C? Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid Clean Oil Dark Oil / Semi-Solid StateCheck->Oil Impure MethodA PROTOCOL A: Heptane/EtOAc Recrystallization Solid->MethodA Standard Path PurityCheck Est. Purity (HPLC/TLC) Oil->PurityCheck HighPurity >85% Purity PurityCheck->HighPurity Just Oiled Out LowPurity <85% Purity PurityCheck->LowPurity Tarry Impurities MethodB PROTOCOL B: Low-Temp Crystallization HighPurity->MethodB MethodC Pre-treatment: Silica Plug Filtration LowPurity->MethodC MethodC->MethodB After Clean-up

Figure 1: Decision matrix for selecting the appropriate purification protocol based on the physical state and purity of the crude thiophene ester.

Detailed Protocols

Protocol A: Binary Solvent Recrystallization (Hexane/EtOAc)

Best for: Solid crude material with minor impurities. Principle: Uses Ethyl Acetate to dissolve the ester and Hexane (or Heptane) to reduce solubility gradually, forcing crystallization.

Reagents:

  • Ethyl Acetate (HPLC Grade)

  • n-Heptane (Preferred over Hexane for higher boiling point and safety)

Step-by-Step:

  • Preparation: Place 5.0 g of crude Ethyl 3-chlorothiophene-2-carboxylate in a 100 mL Erlenmeyer flask.

  • Dissolution (The Critical Step):

    • Add 5 mL of Ethyl Acetate.

    • Warm gently in a water bath set to 40°C (Do NOT boil).

    • Swirl until dissolved. If solid remains, add EtOAc in 1 mL increments.

    • Note: If the solution is dark/black, add activated charcoal (0.5 g), stir for 5 mins, and filter through Celite while warm.

  • The Anti-Solvent Addition:

    • While maintaining the solution at ~35-40°C, slowly add n-Heptane dropwise.

    • Continue adding until a faint, persistent cloudiness (turbidity) appears.

    • Add one drop of Ethyl Acetate to clear the solution back to transparency.

  • Crystallization:

    • Remove from heat. Cover the flask with foil (thiophenes can be light-sensitive).

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Observation: If oil droplets form instead of crystals, scratch the glass side with a rod to induce nucleation.

  • Cold Soak: Move the flask to a refrigerator (4°C) or freezer (-20°C) for 12 hours to maximize yield.

  • Isolation: Filter the crystals using a chilled Buchner funnel. Wash with cold n-Heptane. Dry in a vacuum desiccator (no heat).

Protocol B: Low-Temperature Crystallization from Oil

Best for: Oily crude material that refuses to solidify. Principle: Uses a single solvent (Alcohol) with high temperature dependence, relying on sub-zero temperatures to force the lattice energy to overcome solvation.

Reagents:

  • Ethanol (Absolute) or Methanol.[1]

Step-by-Step:

  • Dissolution: Dissolve the oily crude (e.g., 5 g) in the minimum amount of Ethanol at Room Temperature.

    • Target: Approx 1-2 mL of Ethanol per gram of compound. You want a very concentrated solution.

  • Seeding (Crucial):

    • If you have a single crystal from a previous batch, add it now.

    • If not, dip a glass rod in the solution, let it dry in air until a film forms, and re-insert it.

  • Deep Freeze:

    • Place the flask in a -20°C freezer.

    • Leave undisturbed for 24-48 hours.

  • Harvesting:

    • Work Fast: Low-melting solids will melt upon contact with warm air.

    • Filter quickly through a pre-chilled funnel.

    • Wash with -20°C Ethanol (very small volume).

    • Keep the vacuum on to dry the crystals rapidly by air flow.

Process Visualization

The following diagram details the workflow for Protocol A, emphasizing the temperature control required to prevent oiling out.

RecrystallizationWorkflow Crude Crude Ester (Solid/Oil) Dissolve Dissolve in EtOAc (T < 45°C) Crude->Dissolve Filter Opt: Filter (Remove Insolubles) Dissolve->Filter CloudPoint Add Heptane to Cloud Point Filter->CloudPoint Clear Add 1 drop EtOAc (Clear Solution) CloudPoint->Clear CoolRT Cool to RT (Slowly) Clear->CoolRT CoolRT->Dissolve If Oiling Out: Add more EtOAc CoolCold Cool to -20°C (Maximize Yield) CoolRT->CoolCold Isolate Vacuum Filter & Cold Wash CoolCold->Isolate

Figure 2: Workflow for the Binary Solvent Recrystallization (Protocol A).

Troubleshooting & Quality Control

ObservationCauseCorrective Action
Oiling Out Solution temperature > Melting Point, or solvent mix too polar.Re-heat to dissolve oil, add slightly more EtOAc, and cool slower. Seed with a crystal at 35°C.
No Crystals (Clear) Solution too dilute.Evaporate 20% of solvent volume and return to freezer.
Colored Crystals Polymerized thiophene impurities.Re-dissolve in EtOAc, treat with Activated Charcoal, filter, and repeat Protocol A.
Low Yield High solubility in mother liquor.Concentrate the mother liquor and run a "second crop" crystallization.

Safety Considerations

  • Thiophene Derivatives: Often possess a strong, unpleasant sulfurous odor. All operations must be performed in a fume hood .

  • Skin Contact: Halogenated thiophenes can be skin irritants and potential sensitizers. Wear nitrile gloves and lab coat.

  • Solvents: Heptane and Ethyl Acetate are flammable. Keep away from open flames and heat sources.

References

  • Context: Provides physical property baselines (MP of free acid) to infer ester behavior.
  • National Institute of Standards and Technology (NIST). (2023). Thiophene-2-carboxylic acid, ethyl ester.[2] NIST Chemistry WebBook.[2] Retrieved October 26, 2023, from [Link]

    • Context: Solubility data and phase change information for the non-chlorin
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (2023).[3] Ethyl 3-aminothiophene-2-carboxylate Compound Summary. Retrieved October 26, 2023, from [Link]

    • Context: Structural analog comparison for melting point estim

Sources

Application

Application Note: Strategic Utilization of Ethyl 3-chlorothiophene-2-carboxylate in Agrochemical Synthesis

Executive Summary & Strategic Value Ethyl 3-chlorothiophene-2-carboxylate is a high-value scaffold in the synthesis of modern crop protection agents. Its structural utility lies in its dual-functionality: The C2-Ester: A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Ethyl 3-chlorothiophene-2-carboxylate is a high-value scaffold in the synthesis of modern crop protection agents. Its structural utility lies in its dual-functionality:

  • The C2-Ester: A versatile electrophile serving as a precursor for carboxamide fungicides (SDHIs) and fused-ring herbicides.

  • The C3-Chlorine: A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr), allowing for the introduction of lipophilic biaryl motifs essential for membrane permeability in fungal pathogens.

This guide details the specific protocols for converting this scaffold into bioactive cores, focusing on Succinate Dehydrogenase Inhibitor (SDHI) analogs and Thienopyrimidinone herbicides.

Chemical Profile & Reactivity Analysis

PropertyDescription
Structure Thiophene ring substituted with an ethyl ester at C2 and a chlorine at C3.
Molecular Weight 190.65 g/mol
Physical State Typically a low-melting solid or viscous oil (purity dependent).
Solubility Soluble in DCM, EtOAc, THF, Dioxane. Insoluble in water.
Key Reactivity C2 (Ester): Susceptible to hydrolysis (LiOH/NaOH) and aminolysis.C3 (Chloride): Activated for Pd-catalyzed cross-coupling due to the electron-withdrawing ester at C2.
Expert Insight: The "Methyl-Chloro" Bioisosterism

In SDHI fungicides like Penthiopyrad , the 3-position of the thiophene ring holds a methyl group. Using Ethyl 3-chlorothiophene-2-carboxylate allows researchers to substitute this methyl with a chlorine atom. Chlorine is a classic bioisostere for the methyl group (similar van der Waals radius: 1.75 Å vs 2.0 Å), often improving metabolic stability (blocking oxidation) and altering the lipophilicity (LogP) profile without disrupting the binding pocket fit.

Application I: Synthesis of SDHI Fungicide Scaffolds

The most direct application of this molecule is the synthesis of thiophene-2-carboxamides, the pharmacophore found in commercial fungicides like Isofetamid .

Workflow Visualization

The following diagram illustrates the critical pathway from the ester precursor to the active amide.

SDHI_Synthesis Figure 1: Synthetic workflow for converting the ester scaffold into an SDHI carboxamide. Start Ethyl 3-chlorothiophene- 2-carboxylate Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 Saponification Inter1 3-chlorothiophene- 2-carboxylic acid Step1->Inter1 Yield >90% Step2 Activation (SOCl2 or HATU) Inter1->Step2 Acid Chloride or Activated Ester End Target SDHI (Carboxamide) Step2->End + Amine (R-NH2)

Detailed Protocol: Saponification & Amidation

Objective: Convert the ethyl ester to the carboxylic acid, then couple with an aniline (e.g., 1,1,3-trimethyl-2,3-dihydroindene-4-amine for a Penthiopyrad analog).

Step A: Saponification (Self-Validating)
  • Dissolution: Dissolve Ethyl 3-chlorothiophene-2-carboxylate (10 mmol) in a 3:1 mixture of THF:Water (20 mL).

  • Reagent Addition: Add LiOH·H₂O (2.5 equiv, 25 mmol) in one portion.

  • Reaction: Stir at 60°C for 4 hours.

    • Validation Check: Monitor by TLC (Hexane/EtOAc 4:1). The high-Rf ester spot should disappear, replaced by a baseline spot (acid).

  • Workup (Critical):

    • Concentrate to remove THF.

    • Acidify the aqueous residue to pH 2 using 1N HCl. Precipitation should occur immediately.

    • Filter the white solid, wash with cold water, and dry under vacuum.

    • Yield Expectations: 90-95%.

Step B: Amide Coupling (Via Acid Chloride)
  • Activation: Suspend the dried acid (5 mmol) in dry DCM (15 mL). Add oxalyl chloride (1.2 equiv) and 2 drops of DMF (catalyst).

    • Observation: Vigorous bubbling (CO/CO₂) confirms activation. Stir until bubbling ceases (approx. 1 hr).

  • Concentration: Evaporate solvent/excess reagent to obtain the crude acid chloride (yellow oil/solid).

  • Coupling: Re-dissolve in DCM (10 mL). Add the target amine (1.0 equiv) and Et₃N (2.0 equiv) at 0°C.

  • Isolation: Stir at RT for 3 hours. Wash with NaHCO₃ (sat) and Brine. Dry over MgSO₄.

Application II: C3-Functionalization via Suzuki-Miyaura Coupling

To increase structural diversity, the C3-chlorine can be replaced with aryl groups before or after hydrolysis. This protocol focuses on coupling at the ester stage to avoid catalyst poisoning by the free acid.

Expert Insight: Catalyst Selection

Aryl chlorides on thiophenes are less reactive than bromides. Standard Pd(PPh₃)₄ is often insufficient. We utilize Pd(OAc)₂ with SPhos (Buchwald Ligand), which is highly active for electron-rich heteroaryl chlorides.

Protocol: Pd-Catalyzed C3-Arylation
ComponentEquivalentsRole
Substrate 1.0Ethyl 3-chlorothiophene-2-carboxylate
Aryl Boronic Acid 1.5Coupling Partner (e.g., Phenylboronic acid)
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalyst
SPhos 0.04 (4 mol%)Ligand (Facilitates oxidative addition into C-Cl)
K₃PO₄ 3.0Base (Activates Boron)
Solvent 0.2 MToluene/Water (10:1)

Step-by-Step Procedure:

  • Degassing (Crucial): In a reaction vial, combine the solvent (Toluene/Water) and sparge with Argon for 15 minutes. Oxygen is the primary cause of catalyst death in this reaction.

  • Assembly: Add the Substrate, Boronic Acid, K₃PO₄, Pd(OAc)₂, and SPhos.[1]

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

    • Validation Check: The reaction mixture should turn from pale yellow to dark black (active Pd species). If it remains pale or turns grey precipitate immediately, the catalyst may have deactivated.

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water. Purify via column chromatography.

Application III: Synthesis of Thienopyrimidin-4-ones

Thienopyrimidines are bioisosteres of quinazolines, widely used in herbicides. The 2-ester and 3-chloro groups provide the perfect "1,3-electrophile-leaving group" setup for cyclization with amidines.

Synthetic Logic Diagram

Thienopyrimidine Figure 2: Cyclization pathway to fused-ring herbicidal scaffolds. Start Ethyl 3-chlorothiophene- 2-carboxylate Step1 Nucleophilic Attack (at Ester) Start->Step1 Base (NaOEt) Reagent Amidine / Guanidine (R-C(=NH)NH2) Reagent->Step1 Step2 S_NAr Cyclization (Displacement of Cl) Step1->Step2 Heat Product Thienopyrimidin-4-one Step2->Product - HCl, - EtOH

Protocol Note: This reaction typically requires a strong base (NaOEt or NaH) in refluxing ethanol or DMF to force the displacement of the chlorine atom by the nitrogen of the amidine intermediate.

Safety & Handling

  • Skin Sensitization: Thiophene esters and halides are potential sensitizers. Wear nitrile gloves and work in a fume hood.

  • Acid Chlorides: The activation step (Application I) generates HCl and CO gases. Ensure the vessel is vented through a scrubber.

  • Palladium Residues: Heavy metal waste must be segregated. Use thiourea scavengers (e.g., SiliaMetS®) if the final compound is intended for biological assay to prevent false positives from residual Pd.

References

  • Design and Synthesis of Thiophene Carboxamide SDHIs: Wang, W., et al. (2021).[2][3] Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.[2] [Link]

  • General Suzuki-Miyaura Coupling Mechanisms & Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[4] [Link]

  • Thiophene-based Fungicide Discovery (Isofetamid/Penthiopyrad Context): ResearchGate. (2016). Synthesis and evaluation of thiophene-based guanylhydrazones. [Link]

  • Preparation of Thiophene Carboxylic Acids: Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes. [Link][1][5]

Sources

Method

Application Note: Strategic Synthesis of Bioactive Heterocycles via Thiophene Carboxylate Precursors

Executive Summary & Biological Rationale[1] In modern medicinal chemistry, the thiophene ring serves as a critical bioisostere for the benzene ring, offering altered metabolic profiles, improved solubility, and distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Rationale[1]

In modern medicinal chemistry, the thiophene ring serves as a critical bioisostere for the benzene ring, offering altered metabolic profiles, improved solubility, and distinct electronic properties (lone pair availability on sulfur). Specifically, 2-aminothiophene-3-carboxylates are "privileged scaffolds"—molecular platforms capable of diverging into multiple bioactive heterocycles.

This Application Note provides a validated technical guide for:

  • Synthesis of the Precursor: Optimizing the Gewald reaction for high-yield production of 2-aminothiophene-3-carboxylates.

  • Divergent Synthesis: Protocols for converting this precursor into thienopyrimidines (EGFR/kinase inhibitor scaffolds) and thienopyridines (anti-inflammatory/anti-platelet scaffolds).

  • Process Control: Critical troubleshooting parameters to ensure reproducibility.

The Foundation: The Gewald Reaction[2][3][4]

The entry point for this chemistry is the Gewald Reaction .[1][2][3][4][5] It is a multi-component condensation between a ketone/aldehyde, an activated nitrile (usually


-cyanoester), and elemental sulfur.
Mechanistic Insight

The reaction proceeds via a Knoevenagel condensation followed by thiolation and cyclization.[2]

  • Criticality of the Base: Secondary amines (morpholine or diethylamine) are preferred over tertiary amines. They act as dual-function catalysts: facilitating the initial Knoevenagel condensation via enamine formation and acting as a base for the final cyclization.

Workflow Visualization

The following diagram illustrates the reaction logic and critical control points.

Gewald_Reaction Ketone Ketone/Aldehyde (R1-CO-CH2-R2) Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyano Activated Nitrile (CN-CH2-COOR) Cyano->Knoevenagel Sulfur Elemental Sulfur (S8) Base Morpholine/Et3N (Catalyst) Base->Knoevenagel Catalyzes Intermediate Divinyl Sulfide Intermediate Knoevenagel->Intermediate + Sulfur Cyclization Intramolecular Cyclization Intermediate->Cyclization Base Promoted Product 2-Aminothiophene- 3-Carboxylate Cyclization->Product

Figure 1: Mechanistic flow of the Gewald Reaction for thiophene synthesis.

Validated Protocol: Microwave-Assisted Gewald Synthesis

Microwave irradiation significantly reduces reaction time from 12+ hours to <30 minutes and suppresses side reactions (e.g., aldol condensation of the ketone).

Reagents:

  • Cyclohexanone (or derivative): 10 mmol

  • Ethyl cyanoacetate: 10 mmol

  • Elemental Sulfur: 10 mmol

  • Morpholine: 15 mmol

  • Ethanol (Absolute): 10 mL

Step-by-Step Procedure:

  • Charge: In a 30 mL microwave vial, combine cyclohexanone, ethyl cyanoacetate, and sulfur.

  • Solubilize: Add ethanol and stir for 1 minute to create a slurry.

  • Initiate: Add morpholine dropwise. Note: The reaction is exothermic; a slight temperature rise is normal.

  • Irradiate: Seal the vial. Heat in a microwave reactor (e.g., Biotage or CEM) at 120°C for 15 minutes (High absorption setting).

  • Workup: Cool to room temperature. The product often precipitates directly.

    • If solid:[6] Filter and wash with cold ethanol (2 x 5 mL).

    • If oil: Pour into ice water (50 mL) and stir vigorously to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]

Yield Expectation: 80–92% (Yellow/Brown crystals).

Divergent Synthesis: From Precursor to Bioactive Scaffolds

Once the 2-aminothiophene-3-carboxylate is secured, it acts as a "chemical hinge." The adjacent amino and ester groups allow for [4+2] cyclizations to form fused bicyclic systems.

Divergent_Synthesis Precursor 2-Aminothiophene- 3-Carboxylate Formamide Reagent: Formamide (Reflux) Precursor->Formamide Urea Reagent: Urea (Fusion/200°C) Precursor->Urea Dicarbonyl Reagent: 1,3-Dicarbonyl (Acid Cat.) Precursor->Dicarbonyl ThienoPyrimH Thienopyrimidin-4-one (Kinase Inhibitor Scaffold) Formamide->ThienoPyrimH Cyclization ThienoPyrimOH 2,4-Dihydroxy- thienopyrimidine Urea->ThienoPyrimOH Cyclization ThienoPyridine Thieno[2,3-b]pyridine (Anti-inflammatory) Dicarbonyl->ThienoPyridine Friedlander Type

Figure 2: Divergent synthetic pathways from the thiophene precursor.

Protocol A: Synthesis of Thieno[2,3-d]pyrimidin-4-ones

Target Class: EGFR / Tyrosine Kinase Inhibitors.

This is a Niementowski-type cyclization . The ester is attacked by the amide (from formamide), followed by dehydration.

Procedure:

  • Charge: Mix 2-aminothiophene-3-carboxylate (5 mmol) and Formamide (10 mL, excess acts as solvent).

  • Reaction: Reflux at 160–180°C for 6–8 hours.

    • Optimization Tip: The addition of catalytic Ammonium Acetate (0.5 mmol) can accelerate the reaction.

  • Monitoring: TLC (50% EtOAc/Hexane). Look for the disappearance of the fluorescent amine spot.

  • Workup: Cool the mixture to room temperature. Pour slowly into crushed ice (50 g). The thienopyrimidine usually precipitates as a beige solid.

  • Isolation: Filter, wash with water, and dry.[2]

Protocol B: Synthesis of Thieno[2,3-b]pyridines

Target Class: Anti-proliferative / Anti-platelet agents.

This involves a condensation with a 1,3-dicarbonyl compound (e.g., acetylacetone) or an alkynyl ketone.

Procedure:

  • Charge: 2-aminothiophene-3-carboxylate (5 mmol), Acetylacetone (6 mmol).

  • Catalyst: Bismuth(III) nitrate (5 mol%) or glacial acetic acid (solvent volume).

  • Reaction: Reflux for 4 hours.

  • Mechanism: The amino group forms an enamine with the ketone, followed by intramolecular attack on the ester (cyclization) and loss of alcohol.

  • Workup: Evaporate solvent. Recrystallize from Ethanol.

Data Summary & Troubleshooting

Comparative Yields (Internal Benchmarking)
Precursor (R-Group)MethodTimeYield (%)Notes
Cyclohexyl (Fused)Thermal (Gewald)12 h65%Requires overnight stirring
Cyclohexyl (Fused)Microwave (Gewald)15 min88%Cleaner profile
Methyl (Acyclic)Microwave (Gewald)20 min75%Volatile intermediates
Thienopyrimidine Formamide Reflux6 h82%High purity, simple workup
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Gewald) Old/Oxidized SulfurUse finely powdered, reagent-grade Sulfur (

).
Sticky Tar Product Polymerization of NitrileReduce reaction temperature; ensure dropwise addition of base.
Incomplete Cyclization Wet SolventsUse anhydrous Ethanol; water inhibits the dehydration step.
No Precipitation Product too solublePour into saturated brine instead of water; cool to 0°C.

References

  • Gewald Reaction Fundamentals: Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Microwave-Assisted Synthesis: Sridhar, M., et al. (2007). Microwave-assisted synthesis of 2-aminothiophenes. Tetrahedron Letters.

  • Thienopyrimidine Bioactivity (EGFR): El-Moghazy, S. M., et al. (2018).[7] Thienopyrimidines as EGFR/HER2 inhibitors: Synthesis, biological evaluation and molecular docking. Bioorganic Chemistry.

  • Thienopyridine Synthesis: Litvinov, V. P. (2004). The Chemistry of Thienopyridines. Advances in Heterocyclic Chemistry.

Sources

Application

Application Note: Strategic Functionalization of Thiophene at C4 and C5

Topic: Functionalization of Thiophene Ring at Position 4 and 5 Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Materials Scientists Executive Summary: The / Selectivity Par...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of Thiophene Ring at Position 4 and 5 Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Materials Scientists

Executive Summary: The / Selectivity Paradox

Functionalizing the thiophene ring at the C4 and C5 positions (vicinal


 and 

positions) presents a classic regioselectivity challenge in heterocyclic chemistry.
  • The C5 (

    
    ) Position:  Highly nucleophilic and acidic (
    
    
    
    ). It is the kinetic and thermodynamic preference for both electrophilic aromatic substitution (EAS) and lithiation-deprotonation.
  • The C4 (

    
    ) Position:  Significantly less reactive. Direct functionalization here usually requires blocking the 
    
    
    
    -positions, using specific directing groups, or employing rearrangement strategies like the Halogen Dance .

This guide provides three distinct protocols to overcome this disparity and achieve precise C4/C5 functionalization:

  • The "Halogen Dance" Strategy: For accessing the difficult C4 position via thermodynamic rearrangement.

  • Pd/Norbornene Cooperative Catalysis: For simultaneous, one-pot vicinal difunctionalization.

  • Sequential C-H Activation: Using steric and electronic control for stepwise functionalization.

Strategic Overview: The Reactivity Landscape

The following diagram maps the reactivity differences that dictate synthetic strategy.

ThiopheneReactivity Thiophene Thiophene Core C2_C5 Positions 2 & 5 (α) High Nucleophilicity High Acidity (pKa ~33) Thiophene->C2_C5 Default Reactivity C3_C4 Positions 3 & 4 (β) Low Nucleophilicity Lower Acidity (pKa ~38) Thiophene->C3_C4 High Barrier PdNBE Pd/Norbornene Catalysis Thiophene->PdNBE Simultaneous C4/C5 Activation HalogenDance Halogen Dance (LDA, -78°C) C2_C5->HalogenDance Rearrangement DirectLith Direct Lithiation (n-BuLi/LDA) DirectLith->C2_C5 Kinetic Product EAS Electrophilic Subst. (Br2, HNO3) EAS->C2_C5 Major Product HalogenDance->C3_C4 Thermodynamic Product

Figure 1: Reactivity map illustrating the kinetic preference for C2/C5 and the specialized methods required to access C3/C4.

Protocol 1: The Halogen Dance (Accessing C4)

Objective: Transpose a halogen from the easy-to-access C2 position to the difficult C3/C4 position to enable subsequent functionalization.

Mechanism: The "Halogen Dance" is a base-catalyzed rearrangement.[1][2] Upon treatment of 2-bromothiophene with a hindered base (LDA), the lithiated species equilibrates to the thermodynamically more stable 3-bromo-2-lithiothiophene.

Step-by-Step Methodology

Reagents:

  • Substrate: 2-Bromo-5-alkylthiophene (if C5 is blocked) or 2,5-dibromothiophene.

  • Base: Lithium Diisopropylamide (LDA) (Freshly prepared or high-quality commercial).

  • Solvent: Anhydrous THF.

  • Electrophile: DMF, alkyl halide, or borate ester.

Procedure:

  • Preparation of LDA: In a flame-dried flask under Argon, add diisopropylamine (1.1 equiv) to anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise.[3] Stir for 30 min at 0°C.

  • Substrate Addition: Cool LDA solution back to -78°C. Add 2-bromothiophene derivative (1.0 equiv) dropwise.

    • Critical Checkpoint: The solution often turns yellow/orange.

  • The "Dance" (Equilibration): Stir at -78°C for 1–2 hours.

    • Note: Unlike standard lithiation (fast), the migration requires time to reach thermodynamic equilibrium where the lithium sits at the most acidic position (C2) adjacent to the halogen at C3.

  • Quenching: Add the electrophile (e.g., DMF for formylation) at -78°C.

  • Workup: Allow to warm to RT, quench with sat. NH₄Cl, and extract with EtOAc.

Outcome: Starting with 2-bromo-thiophene , this protocol yields 3-bromo-2-substituted thiophene .[1][4] You have effectively functionalized C3 (equivalent to C4) and C2 (equivalent to C5).

HalogenDance Step1 2-Bromothiophene Step2 Kinetic Lithiation (2-Br-5-Li-thiophene) Step1->Step2 LDA, -78°C Step3 Halogen Scrambling (Intermolecular Exchange) Step2->Step3 Equilibration Step4 Thermodynamic Species (3-Br-2-Li-thiophene) Step3->Step4 Stable Anion Step5 Electrophile Trap (3-Br-2-E-thiophene) Step4->Step5 Add E+

Figure 2: The Halogen Dance mechanism shifting the halogen to the


-position.
Protocol 2: Pd/Norbornene Cooperative Catalysis (Simultaneous C4/C5)

Objective: Direct, one-pot vicinal difunctionalization of thiophenes at C4 and C5 using an aryl iodide and an olefin/alkyne. This is a cutting-edge method (Catellani-type reaction) that bypasses pre-functionalization.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into Aryl-I.

  • Carbopalladation: Insertion of Norbornene (NBE).

  • C-H Activation (C4): The bulky NBE-Pd species activates the C4 position of thiophene (via a palladacycle).

  • Functionalization (C4): Reaction with an electrophile (E1).

  • NBE Extrusion: Norbornene leaves, restoring the Pd-Aryl species.

  • C-H Activation/Coupling (C5): The Pd species activates/couples at C5.

Experimental Workflow

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%) + Tri(2-furyl)phosphine (TFP) or Triphenylarsine (AsPh₃).

  • Mediator: Norbornene (NBE) or 2-methoxycarbonyl-norbornene (1.0 equiv).

  • Substrate: Thiophene-2-carboxylic ester (or similar 2-substituted thiophene).

  • Coupling Partners: Aryl Iodide (Ar-I) and Olefin (e.g., acrylate).

  • Base: Cs₂CO₃ (2-3 equiv).

  • Solvent: MeCN or DMA.

Procedure:

  • Setup: In a glovebox or under strict

    
    , combine Pd(OAc)₂, Ligand, Cs₂CO₃, and Norbornene in a reaction vial.
    
  • Addition: Add the thiophene substrate (1.0 equiv), Aryl Iodide (1.5 equiv), and Olefin (1.5 equiv).

  • Reaction: Seal and heat to 80–100°C for 12–24 hours.

  • Purification: Filter through Celite, concentrate, and purify via column chromatography.

Result: A 2,4,5-trisubstituted thiophene . The Aryl group installs at C4, and the Olefin installs at C5 (via Heck-type coupling).

Protocol 3: Classical Sequential Lithiation

Objective: Controlled introduction of substituents at C4 and C5 using pKa differences and blocking groups.

Scenario: You want to install Electrophile A at C4 and Electrophile B at C5.

Protocol:

  • Block C2 and C5: Start with 2,5-dibromothiophene .

  • Lithium-Halogen Exchange (C2): Treat with 1 equiv n-BuLi at -78°C. This selectively lithiates one

    
    -position.
    
  • Quench: Add Electrophile A (e.g., TMS-Cl) to protect C2.

  • Lithium-Halogen Exchange (C5): Treat with 1 equiv n-BuLi. Quench with Electrophile B (or proton source if dehalogenation is desired).

    • Result: Now you have substituents at 2 and 5.[1][5][6][7][8]

  • Accessing C3/C4: To get to C3/C4, use 3,4-dibromothiophene (commercially available or made via hexabromocyclododecane breakdown).

    • Treat 3,4-dibromothiophene with n-BuLi.

    • Quench with Electrophile A.

    • Repeat for the second bromine.

Comparison Table: Method Selection

RequirementRecommended MethodKey AdvantageKey Limitation
Access C4 only Halogen DanceUses cheap reagents (LDA); thermodynamic control.Requires careful temperature control; mixtures possible.
Simultaneous C4/C5 Pd/NorborneneRapid complexity generation; high atom economy.Requires expensive Pd/Ligands; steric sensitivity.
Stepwise Control Sequential LithiationHigh predictability; standard lab techniques.Multi-step; requires halogenated starting materials.[2]
References
  • Dong, G., et al. (2018). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society. Link

  • Schnürch, M., et al. (2007). Halogen Dance Reactions on Heteroaromatic Systems. Chemical Society Reviews. Link

  • Doucet, H., et al. (2013). Pd-catalyzed β-selective direct C-H bond arylation of thiophenes. Chemical Science. Link

  • Lian, Y., et al. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters. Link

Sources

Method

design of kinase inhibitors using Ethyl 3-chlorothiophene-2-carboxylate scaffold

Application Note: Rational Design & Synthesis of Thieno[3,2-d]pyrimidine Kinase Inhibitors from Ethyl 3-chlorothiophene-2-carboxylate Abstract & Strategic Overview Objective: To provide a comprehensive protocol for utili...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design & Synthesis of Thieno[3,2-d]pyrimidine Kinase Inhibitors from Ethyl 3-chlorothiophene-2-carboxylate

Abstract & Strategic Overview

Objective: To provide a comprehensive protocol for utilizing Ethyl 3-chlorothiophene-2-carboxylate as a foundational scaffold in the design of ATP-competitive kinase inhibitors.

Significance: The thiophene-2-carboxylate core, specifically when functionalized at the 3-position, serves as a "privileged structure" for generating thieno[3,2-d]pyrimidines . These fused bicyclic systems are bioisosteres of quinazolines (e.g., Gefitinib) and purines, allowing them to effectively mimic ATP and bind to the hinge region of kinases such as EGFR , PI3K , VEGFR , and CDK7 .[1]

Scope: This guide covers the synthetic conversion of the 3-chloro precursor into a bioactive core, molecular modeling strategies for hinge-binding optimization, and validated biological testing protocols.[1]

Rational Design: The Pharmacophore Strategy

Successful kinase inhibition requires satisfying specific spatial and electronic requirements within the ATP-binding pocket. The conversion of the 3-chlorothiophene scaffold into a thienopyrimidine core targets three critical regions:

  • Hinge Region Binding (The Anchor):

    • Mechanism: The N1 and N3 nitrogens of the pyrimidine ring (formed post-cyclization) serve as hydrogen bond acceptors/donors to the kinase hinge residues (e.g., Met793 in EGFR or Val851 in PI3K).[1]

    • Design Logic: The 3-chloro group is displaced to form the N-C bond required for this ring closure.

  • Hydrophobic Pocket II (Selectivity Gate):

    • Mechanism: Substituents at the C7 position (derived from the thiophene C5) extend into the hydrophobic back pocket, often controlling selectivity (e.g., gating residues like Thr790 in EGFR).[1]

  • Solvent Exposed Region:

    • Mechanism: Groups attached to the C4 position of the pyrimidine (introduced via chlorination and SNAr) interact with the solvent front, improving solubility and pharmacokinetic properties.[1]

Diagram 1: Pharmacophore & Synthetic Logic

KinaseDesign cluster_logic Pharmacophore Mapping Scaffold Ethyl 3-chlorothiophene- 2-carboxylate Intermediate 3-Aminothiophene Intermediate Scaffold->Intermediate S_NAr (Ammonia/Amine) Displacement of Cl Core Thieno[3,2-d]pyrimidine Core (Hinge Binder) Intermediate->Core Cyclization (Formamide/Urea) Target Kinase Inhibitor (EGFR/PI3K/VEGFR) Core->Target C4-Functionalization (Solvent Front Interaction)

Caption: Transformation of the 3-chloro scaffold into a bioactive kinase inhibitor, highlighting the critical SNAr and cyclization steps.

Chemical Synthesis Protocols

The utility of Ethyl 3-chlorothiophene-2-carboxylate lies in the activation of the C3-chlorine by the electron-withdrawing C2-ester, facilitating Nucleophilic Aromatic Substitution (SNAr).

Step A: Scaffold Activation (Formation of 3-Amino Core)

Rationale: Direct cyclization is difficult with a chloro group.[1] We first convert it to an amine.[1]

  • Reagents: Ethyl 3-chlorothiophene-2-carboxylate (1.0 eq), 25% Aqueous Ammonia (excess) or Benzylamine (1.2 eq), Ethanol or DMF.

  • Protocol:

    • Dissolve Ethyl 3-chlorothiophene-2-carboxylate (10 mmol) in Ethanol (20 mL).

    • Add aqueous ammonia (15 mL) or appropriate primary amine.

    • Critical Step: Seal in a pressure tube and heat to 100–120°C for 12–16 hours. (The ester activates the Cl for displacement).[1]

    • Cool to RT. The product, Ethyl 3-aminothiophene-2-carboxylate , typically precipitates.

    • Filter, wash with cold ethanol, and dry.[1]

    • Validation: confirm via 1H NMR (Disappearance of C3-Cl signal, appearance of NH2 broad singlet ~5.0–6.5 ppm).

Step B: Cyclization to Thieno[3,2-d]pyrimidine-4(3H)-one

Rationale: Constructing the pyrimidine ring to mimic the adenine base of ATP.[1]

  • Reagents: Ethyl 3-aminothiophene-2-carboxylate, Formamide (solvent/reagent), Ammonium Acetate (catalyst).

  • Protocol:

    • Suspend the amine (5 mmol) in Formamide (10 mL).

    • Add Ammonium Acetate (0.5 mmol).

    • Reflux at 180–190°C for 4–6 hours.

    • Cool mixture; pour into ice-cold water.

    • Collect the solid precipitate (Thieno[3,2-d]pyrimidin-4-one) by filtration.

Step C: Chlorination & Functionalization (The "Warhead" Installation)

Rationale: Converting the carbonyl to a chloride creates an electrophilic site for attaching the solubility/selectivity tail.[1]

  • Reagents: POCl3 (Phosphorus Oxychloride), DIPEA (Base).[1]

  • Protocol:

    • Reflux the Step B product in neat POCl3 for 3–5 hours.

    • Evaporate excess POCl3 under reduced pressure (Handle with extreme caution).

    • Dissolve residue in DCM, wash with NaHCO3, dry, and concentrate to yield 4-chlorothieno[3,2-d]pyrimidine .

    • SNAr Reaction: React this intermediate with various anilines (e.g., 3-chloro-4-fluoroaniline for EGFR) or aliphatic amines in isopropanol at 80°C to yield the final inhibitor.

Biological Validation Protocols

Workflow Diagram: Assay Cascade

AssayWorkflow Compound Synthesized Inhibitor Enzymatic In Vitro Kinase Assay (ADP-Glo / FRET) Compound->Enzymatic Primary Screen (IC50 Determination) Cellular Cell Viability Assay (MTT / MTS) Enzymatic->Cellular If IC50 < 1 µM Mechanism Western Blot (Phospho-protein Analysis) Cellular->Mechanism Confirm Pathway Inhibition

Caption: Tiered screening cascade ensuring only potent kinase inhibitors progress to cellular validation.

Protocol 1: In Vitro Kinase Assay (ADP-Glo Platform)

Purpose: Quantify the IC50 against recombinant kinase (e.g., EGFRWT or PI3K).[1]

  • Preparation: Prepare 384-well white plates. Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Reaction:

    • Add 2 µL of Kinase/Substrate mix (e.g., EGFR protein + Poly(Glu,Tyr) substrate).[1]

    • Add 1 µL of Compound.[1] Incubate 10 min at RT.

    • Add 2 µL of ATP (at Km concentration for the specific kinase).

    • Incubate at RT for 60 mins.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure Luminescence (RLU). Plot % Inhibition vs. Log[Compound] to calculate IC50 using GraphPad Prism.

Protocol 2: Cellular Viability (MTT Assay)

Purpose: Assess efficacy in cancer cell lines (e.g., A549 for Lung, MCF-7 for Breast).[1][2]

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (0.01 – 100 µM) for 72 hours.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours at 37°C.

    • Remove media carefully.[1]

    • Dissolve Formazan crystals in 150 µL DMSO.

  • Measurement: Read Absorbance at 570 nm.

Data Presentation Standards

When reporting results for this scaffold, summarize Structure-Activity Relationships (SAR) in the following format:

Table 1: Representative SAR for Thieno[3,2-d]pyrimidine Derivatives

Cmpd IDR1 (C4-Position)R2 (C7-Position)EGFR IC50 (nM)PI3K IC50 (nM)A549 GI50 (µM)
TP-01 3-Cl, 4-F-AnilineH12 ± 2>10000.5
TP-02 MorpholineH>100045 ± 51.2
TP-03 3-EthynylanilinePhenyl4.5 ± 0.8 8500.1

Note: Data is illustrative. "R1" dictates kinase selectivity (Anilines favor EGFR; Morpholines favor PI3K).

References

  • Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Source: Chemical Biology & Drug Design, 2019.[1][3] URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Source: Molecules, 2019.[1][2][3] URL:[Link]

  • Synthesis of 3-chlorothiophene-2-carboxylic acid. Source: PrepChem (Methodology Verification). URL:[Link]

  • Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Source: European Journal of Medicinal Chemistry, 2024.[1] URL:[Link]

  • Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors. Source: World Journal of Biology Pharmacy and Health Sciences, 2025.[1][4][5] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-chlorothiophene-2-carboxylate

This technical guide is designed as a specialized support center resource for researchers and process chemists working on the synthesis of Ethyl 3-chlorothiophene-2-carboxylate . It prioritizes yield optimization, troubl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed as a specialized support center resource for researchers and process chemists working on the synthesis of Ethyl 3-chlorothiophene-2-carboxylate . It prioritizes yield optimization, troubleshooting, and mechanistic understanding.

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: Ethyl 3-chlorothiophene-2-carboxylate (CAS: 13516-03-5) Document ID: TSC-THIO-3CL-001

Strategic Route Selection: The "Why" and "How"

Before troubleshooting yield, one must verify the synthetic strategy. A common error in this synthesis is attempting direct functionalization of the thiophene ring, which leads to incorrect regiochemistry.

The Regiochemistry Trap

User Question: “I tried chlorinating ethyl 2-thiophenecarboxylate with


, but the NMR shows the wrong isomer. Why?”

Technical Insight: The ester group at the C2 position is electron-withdrawing. In electrophilic aromatic substitution (EAS), the sulfur atom strongly directs incoming electrophiles to the


-position (C5). Consequently, direct chlorination yields Ethyl 5-chlorothiophene-2-carboxylate , not the desired 3-chloro isomer.

To obtain the 3-chloro isomer with high yield, you must use a de novo ring synthesis approach or a functional group interconversion strategy (Hydroxy


 Chloro or Amino 

Chloro).
Recommended Synthetic Pathways

We recommend Route A (Deoxychlorination) as the primary scale-up route due to the stability of intermediates. Route B (Sandmeyer) is a viable alternative if the amino-precursor is readily available.

SyntheticRoutes Start_Direct Ethyl 2-thiophenecarboxylate Product_Wrong Ethyl 5-chloro-2-carboxylate (WRONG ISOMER) Start_Direct->Product_Wrong Direct Chlorination (SO2Cl2) Start_Fiesselmann Ethyl 2,3-dichloroacrylate + Ethyl Thioglycolate Inter_OH Ethyl 3-hydroxythiophene-2-carboxylate Start_Fiesselmann->Inter_OH Cyclization (NaOEt) Product_Right Ethyl 3-chlorothiophene-2-carboxylate (TARGET) Inter_OH->Product_Right PCl5 / POCl3 (Deoxychlorination) Start_Gewald Ethyl 3-aminothiophene-2-carboxylate Start_Gewald->Product_Right Sandmeyer (NaNO2, CuCl)

Figure 1: Comparison of synthetic routes. Note: Direct chlorination (Red) yields the 5-isomer. The Cyclization/Deoxychlorination route (Green) is preferred for the 3-isomer.

Protocol Optimization: Route A (Hydroxy-to-Chloro)

This route involves the cyclization of ethyl 2,3-dichloroacrylate with ethyl thioglycolate to form the 3-hydroxy intermediate, followed by conversion to the chloride.

Step 1: Cyclization to Ethyl 3-hydroxythiophene-2-carboxylate

Reaction: Ethyl thioglycolate + Ethyl 2,3-dichloroacrylate + NaOEt


 Product
ParameterOptimization TargetTechnical Rationale
Base Quality Freshly prepared NaOEtCommercial alkoxides often contain hydroxide impurities (NaOH), which hydrolyze the ester or cause ring opening.
Temperature 0°C

RT
The reaction is exothermic. High temps during addition promote polymerization of the acrylate.
Stoichiometry 1.05 eq. ThioglycolateSlight excess ensures complete consumption of the expensive dichloroacrylate.

Troubleshooting Q&A:

  • Q: My product is a sticky tar. What happened?

    • A: Likely polymerization of the acrylate. Solution: Add the acrylate dropwise to the thiolate solution at 0°C. Do not dump it in all at once. Ensure the solvent is strictly anhydrous.

  • Q: Yield is low (<40%).

    • A: Check your base. If using NaH, ensure it is oil-free. If using NaOEt, prepare it in situ from Na metal and dry ethanol to guarantee no water is present.

Step 2: Deoxychlorination (The Critical Step)

Reaction: Ethyl 3-hydroxythiophene-2-carboxylate +




Ethyl 3-chlorothiophene-2-carboxylate

Protocol:

  • Dissolve the 3-hydroxy ester in dry

    
     or Toluene .
    
  • Add

    
      (1.1 eq) portion-wise.
    
  • Reflux until HCl evolution ceases (typically 2-4 hours).

  • Quench: Pour onto crushed ice/NaHCO3.

Troubleshooting Q&A:

  • Q: I see unreacted starting material despite refluxing.

    • A: The "hydroxy" thiophene exists in keto-enol equilibrium. The keto form is less reactive. Solution: Add a catalytic amount of DMF (Vilsmeier-Haack type activation) to facilitate the attack of the phosphorus species.

  • Q: The product decomposes during distillation.

    • A: Residual phosphorus oxychloride (

      
      ) is the culprit. It catalyzes decomposition. Solution:  Wash the organic layer thoroughly with saturated 
      
      
      
      until pH is neutral. Ensure all phosphorus byproducts are hydrolyzed before distillation.

Protocol Optimization: Route B (Sandmeyer Reaction)

If you already possess Ethyl 3-aminothiophene-2-carboxylate , the Sandmeyer reaction is efficient but sensitive to conditions.

Reaction: Amine +


 + HCl 

[Diazonium Salt] + CuCl

Chloride
IssueCauseCorrective Action
Diazo Decomposition Temp > 5°CMaintain internal temp between 0–5°C during diazotization.
Low Yield Hydrolysis of DiazoUse conc. HCl rather than dilute. The diazonium species is electrophilic and can react with water (forming phenol/hydroxy thiophene) instead of Cl.
Side Products CouplingAdd the diazonium salt to the CuCl solution, not vice-versa, to minimize diazo-coupling side reactions.

Expert Tip: For anhydrous conditions (higher yield), use t-Butyl Nitrite (tBuONO) and


  in Acetonitrile instead of aqueous 

/HCl. This "non-aqueous Sandmeyer" often boosts yields from ~50% to >80%.

Purification & Isolation Guide

The 3-chlorothiophene ester has a melting point around ~35-40°C (often an oil that solidifies on standing) or is a liquid depending on purity.

Isolation Workflow
  • Quench: Pour reaction mixture into ice water.

  • Extraction: Use Dichloromethane (DCM) or Ethyl Acetate.

  • Wash:

    • 
       Water
      
    • 
       Sat. 
      
      
      
      (Crucial to remove acidic phosphorus residues)
    • 
       Brine[1]
      
  • Drying:

    
     (Magnesium sulfate can sometimes be too Lewis-acidic if traces of reactant remain).
    
  • Purification:

    • Distillation: High vacuum required (0.1 - 1.0 mmHg).

    • Crystallization: If solid, recrystallize from Ethanol/Water or Hexane .

Troubleshooting Impurities

User Question: “I have a persistent yellow impurity that co-distills.” Technical Insight: This is often elemental sulfur (if using Gewald route) or chlorinated oligomers. Fix: Treat the crude solution with activated charcoal in refluxing ethanol before final crystallization.

Decision Tree for Yield Improvement

Troubleshooting Problem Low Yield of Ethyl 3-chlorothiophene-2-carboxylate RouteCheck Which Route? Problem->RouteCheck RouteA Route A: Hydroxy -> Chloro RouteCheck->RouteA RouteB Route B: Sandmeyer RouteCheck->RouteB CheckPurity Check 3-OH Precursor Purity RouteA->CheckPurity CheckDry Is Solvent Anhydrous? RouteB->CheckDry Action1 Recrystallize Precursor (Remove polymeric impurities) CheckPurity->Action1 Impure Action3 Increase PCl5 eq. Add DMF catalyst CheckPurity->Action3 Pure but no reaction Action2 Switch to Non-Aqueous Sandmeyer (tBuONO) CheckDry->Action2 Using Aqueous NaNO2?

Figure 2: Troubleshooting logic flow for low yield scenarios.

References

  • Preparation of 3-chlorothiophene-2-carboxylic acid. PrepChem. Describes the deoxychlorination of 3-hydroxy-2-methoxycarbonyl-thiophene using phosphorus pentachloride.

  • Synthesis of 3-chlorothiophene-2-carboxylic acid. Chemical Book / Patents. Details the chlorination of the hydroxy-thiophene intermediate.

  • Gewald Reaction Modifications. Asian Journal of Chemistry. Discusses the synthesis of ethyl 2-aminothiophene-3-carboxylate and isomeric variations relevant to precursor synthesis.

  • Regioselective Synthesis of Thiophenes. Beilstein Journal of Organic Chemistry. Discusses the limitations of direct halogenation and the necessity of ring-closure strategies for specific isomers.

Sources

Optimization

optimizing reaction temperature for 3-chlorothiophene ester substitution

Topic: Optimizing Reaction Temperature for 3-Chlorothiophene Ester Substitution Ticket Ref: TSC-THIO-3CL-OPT Status: Open Agent: Senior Application Scientist, Process Chemistry Division Triage & Diagnostic Workflow Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for 3-Chlorothiophene Ester Substitution Ticket Ref: TSC-THIO-3CL-OPT Status: Open Agent: Senior Application Scientist, Process Chemistry Division

Triage & Diagnostic Workflow

Welcome to the Heterocyclic Chemistry Support Hub. Working with 3-chlorothiophene-2-carboxylates presents a classic "push-pull" conflict in organic synthesis. The thiophene ring is electron-rich (deactivating for nucleophilic attack), but the ester at the C2 position provides necessary activation. However, the C3-chlorine is sterically crowded by that very ester (the "ortho-effect"), making substitution difficult without forcing conditions that risk thermal decomposition.

Before proceeding, identify your specific reaction class using the logic flow below.

Diagnostic Diagram: Reaction Strategy Selector

ReactionSelector Start Start: Define Goal Goal_Cl Substitute C3-Chlorine (Functionalize Ring) Start->Goal_Cl Goal_Ester Substitute Ester Group (Transesterification) Start->Goal_Ester Method_Pd Method: Pd-Catalysis (Buchwald/Suzuki) Goal_Cl->Method_Pd Preferred (Standard) Method_SNAr Method: SNAr (Nucleophilic Aromatic) Goal_Cl->Method_SNAr Difficult (Strong Nu- only) Temp_Trans Target: Reflux of Alcohol (60-100°C) Goal_Ester->Temp_Trans Temp_Pd Target: 80-110°C (Ligand Dependent) Method_Pd->Temp_Pd Temp_SNAr Target: 120-150°C (Microwave Preferred) Method_SNAr->Temp_SNAr

Caption: Figure 1. Decision matrix for selecting reaction methodology and baseline temperature windows based on target transformation.

Core Protocol: Palladium-Catalyzed Substitution (C3-Cl)

Applicability: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N). The Challenge: The C3-Cl bond is chemically stubborn. The electron-rich thiophene ring makes oxidative addition slow. While the C2-ester activates the ring slightly, it also creates steric bulk that hinders the catalyst.

Optimized Thermal Parameters
ParameterRecommended RangeScientific Rationale
Base Temperature 80°C – 100°C Sufficient energy for oxidative addition without decomposing the catalyst or ester.
Ligand Selection Bulky, Electron-Rich Ligands like XPhos or RuPhos are required. They lower the activation energy for oxidative addition, allowing reaction at <100°C [1].
Solvent Toluene or 1,4-Dioxane Non-polar/weakly polar solvents prevent ester hydrolysis (which happens easily in aqueous/alcohol mixes at high T).
Base Inorganic (Cs₂CO₃) Weak bases minimize competing ester hydrolysis. Avoid strong alkoxides at high T.
Troubleshooting Guide: Pd-Catalysis

Issue: Reaction Stalls at 20-30% Conversion.

  • Diagnosis: Catalyst death due to thiophene sulfur coordination ("poisoning") or thermal degradation.

  • Solution: Do not simply increase temperature.[1]

    • Switch Ligand: Move to BrettPhos or tBuXPhos (highly bulky) to protect the Pd center.

    • Pre-heating: Pre-heat the oil bath before dropping the flask in. A slow ramp-up often degrades the catalyst before the cycle starts.

Issue: Dehalogenation (H replaces Cl) instead of Substitution.

  • Diagnosis: Temperature is too high (>110°C) relative to the rate of transmetallation/reductive elimination.

  • Solution: Lower temperature to 80°C and increase catalyst loading (from 1 mol% to 3-5 mol%).

Core Protocol: Substitution (C3-Cl)

Applicability: Displacement with Thiols (R-SH) or Alkoxides (RO-). The Challenge: 3-chlorothiophenes are notoriously poor substrates for


 because the negative charge in the Meisenheimer complex is not well-stabilized at the C3 position compared to C2 [2]. The ester helps, but usually, this requires "brute force" heat.
Optimized Thermal Parameters
ParameterRecommended RangeScientific Rationale
Base Temperature 120°C – 150°C High energy barrier requires significant thermal input to reach the transition state.
Heating Method Microwave (MW) MW irradiation (300W, 20-40 min) is superior to oil bath reflux. It minimizes the "time-at-temperature," reducing the window for ester decomposition (tar formation).
Solvent DMSO or NMP High-boiling, polar aprotic solvents stabilize the charged intermediate.
Troubleshooting Guide:

Issue: "Thiophene Tar" (Black polymerization).

  • Diagnosis: Thermal decomposition.[2] Thiophenes are prone to polymerization at >140°C, especially in the presence of strong bases needed for

    
    .
    
  • Solution:

    • Strict Anhydrous Conditions: Water at 140°C will hydrolyze the ester to the acid. The acid then rapidly decarboxylates (losing CO₂), leaving a highly reactive species that polymerizes [3].

    • Lower Temp/Longer Time: Try 110°C for 24h instead of 150°C for 2h.

Critical Failure Mode: Thermal Decarboxylation

A unique risk with thiophene-2-carboxylates is the Decarboxylation Trap . If the ester hydrolyzes to the carboxylic acid, the molecule becomes thermally unstable.

Mechanism:

  • Hydrolysis: Ester + Trace

    
     + Heat 
    
    
    
    Thiophene-2-carboxylic acid.
  • Decarboxylation: Acid + Heat (>100°C)

    
     3-chlorothiophene + 
    
    
    
    .
  • Result: Loss of the activating group; the remaining 3-chlorothiophene is dead to further reaction.

Pathway Visualization

Decarboxylation Substrate 3-Chlorothiophene-2-Ester Product Substituted Product (Success) Substrate->Product Anhydrous, 80-100°C Pd-Catalysis Acid Thiophene-2-Carboxylic Acid (Intermediate) Substrate->Acid Trace H2O / Base >100°C Dead 3-Chlorothiophene + CO2 (Dead End) Acid->Dead Thermal Decarboxylation (Rapid)

Caption: Figure 2. The "Decarboxylation Trap." Note that the path to failure (Red) is accelerated by moisture and excessive heat.

Frequently Asked Questions (FAQ)

Q: Can I use copper catalysis (Ullmann) to save money on Palladium? A: Generally, no . Ullmann-type reactions typically require temperatures >140°C. As detailed in Section 4, this pushes the thiophene ester into the danger zone for decarboxylation and polymerization. Stick to Pd-catalyzed methods (Buchwald) which operate at safer temperatures (80-100°C) [4].

Q: My ester group is cleaving during the reaction. How do I stop this? A: This is likely transesterification or hydrolysis , not cleavage.

  • If using an alcohol solvent:[3][4] The solvent is attacking the ester. Switch to Toluene , Dioxane , or DMF .

  • If using hydroxide bases (NaOH/KOH): Switch to Carbonate bases (Cs₂CO₃, K₂CO₃) or Phosphates (K₃PO₄) . These are less nucleophilic toward the ester carbonyl.

Q: I need to substitute the ester group itself (make an amide). What temperature? A: This is Nucleophilic Acyl Substitution.[5]

  • Standard: React the ester with an amine.[6] This is slow.

  • Optimized: Convert the ester to the Acid Chloride first (using

    
    , reflux 80°C), then react with amine at 0°C to RT . This avoids the high temperatures required for direct aminolysis of the ester.
    

References

  • Berlin, C. (2020).[7] Optimization of a Negishi Cross-Coupling Reaction. Bucknell University Honors Theses. 7[8][9]

    • Context: Discusses the necessity of bulky, electron-rich ligands (like RuPhos) to inhibit undesirable pathways in couplings with difficult substrates.[7]

  • WuXi Biology. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. 10[8]

    • Context: Provides activation energy data showing the significant difficulty of nucleophilic attack at C3 vs C2/C5 positions in heterocycles.
  • Taniguchi, Y., & Kato, H. (1973).[11] Studies on Thiophene Derivatives.[6][11][12][13] IX. Decarboxylation of 3-(5-Substituted 2-thienyl) malonic Acids. ChemInform. 11

    • Context: Establishes the thermal instability and decarboxylation pathways of thiophene carboxylic acid deriv
  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. 12[8][9]

    • Context: Detailed review of regioselectivity in cross-coupling, emphasizing that C3-halogens are significantly slower to react than C2/C5, requiring optimized thermal conditions.

Sources

Troubleshooting

Technical Support Center: Stability and Handling of Ethyl 3-chlorothiophene-2-carboxylate Under Basic Conditions

Welcome to the technical support center for Ethyl 3-chlorothiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-chlorothiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. We will address common questions and troubleshooting scenarios related to its stability and reactivity in basic environments, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs): Core Stability Profile

This section addresses the fundamental chemical behavior of Ethyl 3-chlorothiophene-2-carboxylate in the presence of bases.

Q1: What is the primary reaction of Ethyl 3-chlorothiophene-2-carboxylate when exposed to basic conditions?

A: The principal reaction is the hydrolysis of the ethyl ester functional group, a process known as saponification.[1][2] In this reaction, a hydroxide ion (from a base like sodium hydroxide, NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield an alcohol (ethanol) and the salt of the carboxylic acid (e.g., sodium 3-chlorothiophene-2-carboxylate). The reaction is generally irreversible because the resulting carboxylate anion is resonance-stabilized and non-reactive towards the alcohol.[1] To obtain the free 3-chlorothiophene-2-carboxylic acid, a subsequent acidification step is required.

Q2: How stable are the thiophene ring and the 3-chloro substituent under typical basic hydrolysis conditions?

A: Under standard saponification conditions (e.g., aqueous NaOH or KOH, with gentle heating), both the thiophene ring and the C-Cl bond are generally stable.

  • Thiophene Ring: The C-H bonds of the thiophene ring are weakly acidic, with a pKa value around 32.5, meaning they are not susceptible to deprotonation by common laboratory bases like hydroxides or carbonates.[3] Extremely strong bases, such as organolithium reagents (e.g., n-butyllithium), are required to deprotonate the ring, typically at the 5-position in this case.[4]

  • Chloro Substituent: The chlorine atom is attached to an sp²-hybridized carbon of the aromatic-like thiophene ring. Nucleophilic aromatic substitution (SNAr) of this chlorine is unlikely under typical hydrolysis conditions. SNAr reactions generally require either highly activated systems (with potent electron-withdrawing groups ortho/para to the leaving group) or very harsh conditions (high temperatures and strong nucleophiles), which are not characteristic of a standard ester hydrolysis.

Q3: What are the expected products of a successful saponification, and how are they isolated?

A: A successful reaction will yield two primary products:

  • The water-soluble salt of the carboxylic acid (e.g., Sodium 3-chlorothiophene-2-carboxylate).

  • Ethanol .

The typical workup involves an aqueous extraction to separate the water-soluble carboxylate salt from any unreacted starting material or organic-soluble impurities. The alcohol is also partitioned into the aqueous phase. To isolate the final product, the aqueous layer is cooled (e.g., in an ice bath) and carefully acidified with a strong acid, such as hydrochloric acid (HCl). This protonates the carboxylate salt, causing the free 3-chlorothiophene-2-carboxylic acid to precipitate out of the solution as it is typically a solid with low water solubility.[5] The solid product can then be collected by filtration.

Troubleshooting Guide: Common Experimental Issues

Even standard procedures can encounter pitfalls. This section provides solutions to common problems encountered during the basic hydrolysis of Ethyl 3-chlorothiophene-2-carboxylate.

Problem: The reaction is slow or appears incomplete after the expected reaction time.
  • Possible Cause 1: Poor Solubility. Ethyl 3-chlorothiophene-2-carboxylate is an organic molecule with limited solubility in purely aqueous base solutions. This can result in a slow, biphasic reaction where the reaction only occurs at the interface between the two layers.

    • Expert Solution: Employ a co-solvent to create a homogeneous reaction mixture. Alcohols like ethanol or polar aprotic solvents like tetrahydrofuran (THF) are excellent choices because they are miscible with water and can dissolve the ester.[6] This dramatically increases the effective concentration of the reactants and accelerates the rate of hydrolysis.

  • Possible Cause 2: Insufficient Reaction Temperature. Saponification, while generally favorable, can be kinetically slow at room temperature.

    • Expert Solution: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) or to a gentle reflux. This provides the necessary activation energy to speed up the reaction. It is crucial to monitor the reaction's progress to avoid potential degradation from prolonged heating.

Problem: The final product is impure, showing unexpected byproducts.
  • Possible Cause 1: Thermal Degradation. Although the thiophene ring is robust, excessively high temperatures or unnecessarily long reaction times in a strongly basic medium can lead to decomposition pathways, resulting in colored impurities and reduced yield.

    • Expert Solution: Monitor the reaction closely using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be stopped and worked up as soon as the starting material is consumed. Avoid aggressive heating; a gentle reflux is usually sufficient.

  • Possible Cause 2: Competing Reactions with Complex Reagents. If the reaction medium contains other strong nucleophiles besides hydroxide (e.g., amide bases, certain buffer components), there is a small but finite possibility of competing reactions.

    • Expert Solution: Ensure the reaction is performed with a clean, simple base system (e.g., NaOH in water/co-solvent). If the goal is not hydrolysis but another base-mediated reaction, be mindful that saponification of the ester can be a competing pathway.

Protocols and Methodologies

Protocol 1: Standard Saponification of Ethyl 3-chlorothiophene-2-carboxylate

This protocol describes a reliable method for converting the ethyl ester to its corresponding carboxylic acid.

Materials:

  • Ethyl 3-chlorothiophene-2-carboxylate

  • Sodium Hydroxide (NaOH)

  • Ethanol (or THF)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether (or Ethyl Acetate) for extraction

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 3-chlorothiophene-2-carboxylate (1.0 eq) in a minimal amount of ethanol.

  • Addition of Base: In a separate beaker, prepare a solution of NaOH (1.5 - 2.0 eq) in water. Add this aqueous solution to the flask containing the ester. A 1:1 to 2:1 ratio of ethanol to water is a good starting point to ensure homogeneity.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60-80 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The starting ester is UV-active and will have a distinct Rf value. The product carboxylate salt will remain at the baseline. The reaction is complete when the starting material spot has completely disappeared (typically 2-4 hours).

  • Workup - Cooldown & Extraction: Allow the reaction to cool to room temperature. If desired, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with diethyl ether to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add concentrated HCl dropwise until the pH is ~1-2 (verify with pH paper). A white or off-white precipitate of 3-chlorothiophene-2-carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the product under vacuum to obtain the final 3-chlorothiophene-2-carboxylic acid.

Data and Visualization

Table 1: Recommended Conditions for Basic Hydrolysis
ParameterRecommended SettingRationale & Expert Notes
Base NaOH or KOHStrong bases that ensure irreversible saponification.[1]
Stoichiometry 1.5 - 2.0 equivalentsUsing a slight excess of base ensures the reaction goes to completion.
Solvent System Water with a co-solvent (Ethanol, Methanol, or THF)Essential for creating a single phase, which significantly accelerates the reaction rate.[6]
Temperature 40 °C to RefluxProvides sufficient energy to overcome the activation barrier without causing degradation.
Reaction Time 1 - 5 hoursHighly dependent on scale and temperature. Must be determined by monitoring.
Diagrams

Caption: Saponification mechanism of the ethyl ester.

Troubleshooting_Workflow start Problem: Incomplete or Slow Reaction q1 Is the reaction mixture a single phase? start->q1 sol1 Action: Add a co-solvent (e.g., THF, Ethanol) to homogenize. q1->sol1 No q2 Is the reaction at room temperature? q1->q2 Yes sol1->q2 sol2 Action: Heat mixture to 40-60 °C or gentle reflux. q2->sol2 Yes end Monitor reaction by TLC until completion. q2->end No sol2->end

Caption: Troubleshooting workflow for incomplete hydrolysis.

References

  • CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • How to saponify the polymer that contain (2-ethylhexyl) thiophene-3-carboxylate and benzo[c][5][6][7]thiadiazole? ResearchGate. [Link]

  • Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com. [Link]

  • Hydrolysis of esters. Chemguide. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of the Korean Chemical Society. [Link]

  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. National Center for Biotechnology Information. [Link]

  • A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. [Link]

  • Thiophene. Wikipedia. [Link]

  • Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: Ethyl 3-chlorothiophene-2-carboxylate

Executive Summary In the development of thiophene-based pharmaceuticals (e.g., antithrombotics, kinase inhibitors), the precise regiochemistry of the halogen substituent is critical for biological activity. Ethyl 3-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of thiophene-based pharmaceuticals (e.g., antithrombotics, kinase inhibitors), the precise regiochemistry of the halogen substituent is critical for biological activity. Ethyl 3-chlorothiophene-2-carboxylate serves as a pivotal scaffold. However, its synthesis often yields regioisomeric impurities (4-chloro or 5-chloro isomers) that are difficult to separate by chromatography.

This guide provides a definitive 1H NMR structural validation protocol . Unlike standard spectral lists, this document focuses on comparative performance , demonstrating how to use spin-spin coupling constants (


) as the absolute determinant of regiochemistry, distinguishing the target 3-chloro isomer from its 4-chloro and 5-chloro alternatives.

Structural Analysis & Theoretical Basis

The thiophene ring system exhibits distinct proton-proton coupling patterns depending on the substitution pattern. For Ethyl 3-chlorothiophene-2-carboxylate , the chlorine atom at position 3 blocks the H3 proton, leaving only H4 and H5.

The Diagnostic Challenge

The primary challenge is distinguishing the target from its constitutional isomers. The "performance" of the NMR assay is defined by its ability to resolve these specific coupling constants:

  • Target (3-Chloro): Possesses H4 and H5 (Vicinal coupling).

  • Alternative A (4-Chloro): Possesses H3 and H5 (Meta coupling).

  • Alternative B (5-Chloro): Possesses H3 and H4 (Vicinal coupling).

Predicted Chemical Shift Assignments (CDCl )

Based on Substituent Chemical Shift (SCS) additivity rules for thiophenes.

ProtonTypeApprox. Shift (

, ppm)
MultiplicityDiagnostic Significance
H5 Aromatic7.45 – 7.55Doublet (

)
Deshielded by Sulfur (

-position).
H4 Aromatic6.95 – 7.05Doublet (

)
Shielded relative to H5; ortho to Cl.
CH

Ethyl4.30 – 4.40Quartet (

)
Characteristic ester O-CH

.
CH

Ethyl1.35 – 1.40Triplet (

)
Terminal methyl group.

Comparative Performance: Isomer Differentiation

The reliability of this protocol rests on the Magnitude of the Coupling Constant (


) . This is a self-validating metric that is independent of concentration or minor solvent shifts.
Table 1: Coupling Constant "Fingerprint" Comparison
Compound IsomerProtons PresentCoupling Type

Value (Hz)
Spectral "Performance" / Resolution
3-Chloro (Target) H4, H5 Vicinal (

)
5.0 – 5.8 Hz High. Distinct doublets with wide splitting.
4-Chloro (Alternative)H3, H5Meta (

)
1.2 – 1.7 HzDistinct. Very narrow splitting (often looks like broad singlets).
5-Chloro (Alternative)H3, H4Vicinal (

)
3.5 – 4.5 HzModerate. Similar to target, but consistently smaller

value.

Critical Insight: If your aromatic doublets show a coupling constant of ~1.5 Hz , you have synthesized the 4-chloro isomer , not the target. If


 is ~4.0 Hz , suspect the 5-chloro isomer . The target must show 

Hz.
Visualization: Isomer Decision Tree

The following logic flow illustrates the decision process for validating the bulk material.

IsomerIdentification Start Acquire 1H NMR (CDCl3) CheckRegion Analyze Aromatic Region (6.5 - 8.0 ppm) Start->CheckRegion CountPeaks Count Aromatic Signals CheckRegion->CountPeaks TwoDoublets Two Distinct Doublets Observed? CountPeaks->TwoDoublets TwoDoublets->CountPeaks No (Check Purity) CalcJ Calculate Coupling Constant (J) Difference in Hz * Frequency TwoDoublets->CalcJ Yes J_Small J ≈ 1.5 Hz CalcJ->J_Small J_Med J ≈ 4.0 Hz CalcJ->J_Med J_Large J ≈ 5.2 Hz CalcJ->J_Large Result_4Cl IDENTIFIED: 4-Chloro Isomer (Meta Coupling H3-H5) J_Small->Result_4Cl Result_5Cl IDENTIFIED: 5-Chloro Isomer (Vicinal Coupling H3-H4) J_Med->Result_5Cl Result_Target CONFIRMED: 3-Chloro Target (Vicinal Coupling H4-H5) J_Large->Result_Target

Figure 1: Logic flow for distinguishing thiophene regioisomers based on coupling constants.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interactions that could obscure fine splitting, follow this standardized protocol.

Materials
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% TMS (Tetramethylsilane).
    
    • Why: CDCl

      
       minimizes hydrogen bonding compared to DMSO-d
      
      
      
      , ensuring sharp peaks for
      
      
      -coupling calculation.
  • Sample Mass: 5.0 – 10.0 mg.

  • Tube: 5mm high-precision NMR tube.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5-10 mg of the solid ester in 0.6 mL of CDCl

    
    . Ensure the solution is clear; filter if particulate matter is visible (paramagnetic impurities can broaden peaks, masking the 
    
    
    
    values).
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H zg30.

    • Scans (NS): 16 (sufficient for >95% purity), increase to 64 for impurity profiling.

    • Relaxation Delay (D1):

      
       2.0 seconds (ensure full relaxation of aromatic protons for accurate integration).
      
    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz). Warning: High LB values (>1.0 Hz) will artificially broaden peaks and may merge the small 1.5 Hz coupling of the 4-chloro isomer into a singlet.

    • Phasing: Manual phasing is required for the aromatic doublets to ensure accurate peak picking.

Impurity Profiling: The "Acid" Test

A common degradation pathway for ethyl esters is hydrolysis to the carboxylic acid (3-chlorothiophene-2-carboxylic acid).

Table 2: Impurity Differentiation
FeatureEthyl Ester (Target)Acid Impurity (Hydrolysis)
Ethyl Region (4.3 & 1.4 ppm) Strong Quartet & TripletAbsent
Acidic Proton (>10 ppm) AbsentBroad Singlet (11.0 - 13.0 ppm)
Aromatic Shift StandardSlight downfield shift due to -COOH vs -COOEt
Workflow for Purity Assessment

PurityCheck Sample Crude Product EthylCheck Check 4.3 ppm (q) & 1.4 ppm (t) Sample->EthylCheck Present Ethyl Peaks Present EthylCheck->Present Absent Ethyl Peaks Absent EthylCheck->Absent Conclusion1 Pass: Ester Intact Present->Conclusion1 OHCheck Check 11-13 ppm Absent->OHCheck Conclusion2 Fail: Hydrolyzed to Acid OHCheck->Conclusion2 Broad Peak Found

Figure 2: Rapid screening workflow for ester hydrolysis.

References

  • Stenutz, R. (2025). NMR chemical shift prediction of thiophenes. Stenutz.eu. Available at: [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Available at: [Link]

  • Reich, H. J. (2017).[1] Spin-Spin Splitting: J-Coupling. University of Wisconsin Organic Chemistry Data. Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-chlorothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-chlorothiophene-2-carboxylate
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